Fulvestrant-9-sulfone-D3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C32H47F5O4S |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26?,27?,28+,29?,30+/m1/s1/i14D2,28D |
InChI Key |
NQYWBGDKCPOMGL-FHKSRLEMSA-N |
Appearance |
Purity:99.5%White solid |
Synonyms |
(7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3, Fulvestrant-9-sulfone-D3 |
Origin of Product |
United States |
Foundational & Exploratory
Fulvestrant-9-sulfone-D3 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant-9-sulfone-D3 is the deuterated, stable isotope-labeled form of Fulvestrant-9-sulfone. Fulvestrant-9-sulfone is a metabolite of Fulvestrant (trade name Faslodex), a potent and selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2][3] The parent drug, Fulvestrant, is a steroidal antiestrogen that functions by binding to the estrogen receptor (ER), inhibiting its dimerization, and promoting its degradation, thereby blocking estrogen-mediated gene transcription.[4][5][6]
The sulfone metabolite is formed through the oxidation of the sulfoxide group in the long alkyl side chain of Fulvestrant.[7][8] While the sulfone metabolite demonstrates significantly less antiestrogenic activity than the parent compound, its quantification is crucial for comprehensive pharmacokinetic and metabolic studies of Fulvestrant.[8] this compound serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its chemical similarity to the analyte and its distinct mass, ensuring accurate and precise quantification in complex biological matrices.[9]
Chemical Properties and Structure
This compound is structurally analogous to its non-labeled counterpart, featuring a steroidal core derived from estradiol, modified with a long nonyl side chain at the 7α position. This side chain is terminated by a 4,4,5,5,5-pentafluoropentyl sulfonyl group. The "D3" designation indicates the presence of three deuterium atoms, which are typically incorporated at a metabolically stable position to prevent in-vivo exchange.
Systematic IUPAC Name : (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3[10][11]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S | [11][12] |
| Molecular Weight | 625.79 g/mol | [11][12] |
| Appearance | White Solid | |
| Application | Labeled internal standard for bioanalysis | [9] |
| Storage Temperature | -20°C |
Metabolic Pathway and Mechanism of Action
Fulvestrant undergoes extensive metabolism in vivo. One of the key metabolic pathways involves the oxidation of the sulfur atom on the 7α-side chain. The parent drug, Fulvestrant, is a sulfoxide, which is oxidized to form the corresponding sulfone metabolite, Fulvestrant-9-sulfone.[7][13] This metabolic conversion is a Phase I oxidative reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Fulvestrant - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 7. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 11. This compound [artis-standards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. researchgate.net [researchgate.net]
Synthesis and Characterization of Fulvestrant-9-sulfone-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fulvestrant-9-sulfone-D3, a deuterated analog of a key metabolite of Fulvestrant. Fulvestrant is a critical therapy in the treatment of hormone receptor-positive breast cancer. Its deuterated metabolites are invaluable tools in pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis by mass spectrometry. This document outlines a putative synthetic pathway, detailed analytical characterization methods, and the relevant biological context.
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing its degradation and thereby abrogating estrogen-mediated signaling pathways crucial for the growth of certain breast cancers. The metabolism of Fulvestrant involves oxidation of the sulfoxide moiety to a sulfone, forming Fulvestrant-9-sulfone. The deuterated analog, this compound, is a stable isotope-labeled version of this metabolite, essential for use as an internal standard in bioanalytical assays due to its mass shift, which allows for clear differentiation from the endogenous analyte.
Synthesis of this compound
The synthesis of this compound can be envisaged as a two-step process commencing from Fulvestrant. This process involves the deuteration of the parent drug followed by the oxidation of the sulfoxide to a sulfone.
Experimental Protocol: Deuteration of Fulvestrant
Objective: To introduce three deuterium atoms into the Fulvestrant molecule. Based on the common positions for deuterium labeling in steroids, a plausible approach involves a base-catalyzed exchange reaction.
Materials:
-
Fulvestrant
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Fulvestrant (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add a solution of NaOD in D₂O (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by LC-MS for the incorporation of deuterium.
-
After cooling to room temperature, quench the reaction by the addition of D₂O.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude deuterated Fulvestrant (Fulvestrant-D3).
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Oxidation to this compound
Objective: To selectively oxidize the sulfoxide group of Fulvestrant-D3 to a sulfone.
Materials:
-
Fulvestrant-D3
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fulvestrant-D3 (1 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by preparative HPLC to yield this compound.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S |
| Molecular Weight | 625.79 |
| Expected [M-H]⁻ | m/z 624.8 |
| Key Fragment Ions | Expected fragments corresponding to the loss of the sulfone side chain and fragmentation of the steroid core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation of the molecule and to confirm the position of deuterium incorporation.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | Aromatic protons, steroidal backbone protons, aliphatic side chain protons. | The integration of specific signals will be reduced due to deuterium incorporation. The exact positions of deuteration would be confirmed by the disappearance or significant reduction of corresponding proton signals. |
| ¹³C NMR | Aromatic carbons, steroidal carbons, aliphatic side chain carbons. | The signals for deuterated carbons will show a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift compared to the non-deuterated analog. |
Biological Context: Fulvestrant Signaling Pathway
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. This mechanism is critical for its efficacy in hormone receptor-positive breast cancer.
Fulvestrant Mechanism of Action
Caption: Fulvestrant's mechanism of action on the estrogen receptor.
Fulvestrant binds to the estrogen receptor, which leads to a conformational change that inhibits its dimerization and nuclear translocation. Furthermore, the binding of Fulvestrant marks the estrogen receptor for ubiquitination and subsequent degradation by the proteasome. This dual action effectively depletes the cancer cell of estrogen receptors, thereby blocking the signaling cascade that promotes tumor growth and survival.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations for deuteration and sulfone formation. The analytical methods described are standard for the structural confirmation and purity assessment of such labeled compounds. The availability of well-characterized this compound is critical for advancing our understanding of Fulvestrant's metabolism and for the development of robust bioanalytical methods to support clinical and preclinical research.
Fulvestrant Metabolism: A Deep Dive into the Formation and Activity of the 9-Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor (ER) downregulator (SERD) widely used in the treatment of hormone receptor-positive breast cancer. Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor, sets it apart from other endocrine therapies. The clinical efficacy and safety of fulvestrant are intrinsically linked to its metabolic fate. This technical guide provides an in-depth exploration of the metabolism of fulvestrant, with a particular focus on the formation and pharmacological relevance of its 9-sulfone metabolite.
Fulvestrant undergoes extensive metabolism, primarily in the liver, through a combination of Phase I and Phase II biotransformation pathways. These pathways, analogous to those of endogenous steroids, include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate.[1][2] The main sites of metabolic modification on the fulvestrant molecule are the 3- and 17-positions of the steroid nucleus and the 9-position of the alkylsulfinyl side chain.[1]
Metabolic Pathways of Fulvestrant
The metabolism of fulvestrant is complex, involving multiple enzymatic systems. While cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the oxidative metabolism of fulvestrant, non-P450 pathways, particularly sulfation, appear to be more predominant in its overall clearance.[1] The key metabolic transformations lead to the formation of several metabolites, including the 17-keto metabolite, various glucuronide and sulfate conjugates, and the 9-sulfone metabolite.[1][3]
dot
References
Navigating Isotopic Integrity: A Technical Guide to Fulvestrant-9-sulfone-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Fulvestrant-9-sulfone-D3, a critical internal standard for the bioanalysis of Fulvestrant and its metabolites. Understanding these parameters is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Introduction to this compound
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent abrogation of estrogenic signaling.[1][2][3] Metabolism of Fulvestrant occurs via several pathways, including oxidation, aromatic hydroxylation, and conjugation.[4][5] Oxidation of the sulfoxide side chain results in the formation of Fulvestrant-9-sulfone.
This compound is the deuterium-labeled analog of this metabolite and serves as an ideal internal standard for quantification by mass spectrometry.[6] Its utility is predicated on its chemical identity to the analyte and a distinct mass difference, which allows for precise differentiation and quantification. The isotopic purity and stability of this standard are critical attributes that directly impact the quality of analytical data.
Isotopic Purity Assessment
The isotopic purity of a deuterated compound refers to the extent to which the intended deuterium atoms have replaced hydrogen atoms. It is typically assessed using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Experimental Protocol: Isotopic Purity Determination by HRMS
Objective: To determine the isotopic distribution (isotopologue profile) of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in an appropriate organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source is used.
-
Analysis: The sample is directly infused or injected via a liquid chromatography system into the mass spectrometer. Full scan mass spectra are acquired in the appropriate mass range to encompass all potential isotopologues (d0 to d3).
-
Data Analysis: The relative abundance of each isotopologue (M, M+1, M+2, M+3, where M is the mass of the unlabeled compound) is determined from the extracted ion chromatograms or the mass spectrum. The isotopic purity is then calculated based on the relative intensities of these peaks.
Data Presentation: Isotopic Distribution of this compound
While specific batch data is proprietary, a typical specification for isotopic purity is presented below for illustrative purposes.
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (Unlabeled) | 622.28 | < 0.1 |
| d1 | 623.28 | 0.5 |
| d2 | 624.29 | 1.5 |
| d3 (Fully Labeled) | 625.29 | > 98.0 |
Note: The above data is illustrative. Actual values are provided in the Certificate of Analysis for a specific batch.
Isotopic Stability Assessment
Isotopic stability refers to the resistance of the deuterium labels to exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is a critical parameter, especially for compounds with deuterium atoms on heteroatoms or acidic carbons.
Experimental Protocol: Hydrogen-Deuterium (H/D) Exchange Stability
Objective: To evaluate the stability of the deuterium labels on this compound under various conditions.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., phosphate-buffered saline, pH 7.4) aqueous solutions, as well as in biological matrices like plasma.
-
Incubation: The samples are incubated at different temperatures (e.g., room temperature and 37°C) for various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, an aliquot is taken, and the reaction is quenched (e.g., by addition of organic solvent). The sample is then analyzed by LC-HRMS to determine the isotopic distribution.
-
Data Analysis: The percentage of the d3 isotopologue remaining at each time point is calculated to assess the rate and extent of back-exchange.
Experimental Protocol: Forced Degradation Study
Objective: To assess the chemical stability of this compound under stress conditions.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to forced degradation conditions, including acid hydrolysis (0.1 M HCl at 60°C), base hydrolysis (0.1 M NaOH at 60°C), oxidation (3% H₂O₂ at room temperature), and photostability (exposure to UV light).
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method with UV or MS detection to quantify the parent compound and detect any degradation products.
-
Data Analysis: The percentage of this compound remaining is plotted against time to determine the degradation kinetics.
Data Presentation: Illustrative Stability Data
The following table provides an illustrative summary of stability data for this compound.
| Condition | Duration (hours) | Temperature (°C) | % d3 Remaining (Illustrative) | % Parent Remaining (Illustrative) |
| 0.1 M HCl | 24 | 60 | > 99 | 95 |
| 0.1 M NaOH | 24 | 60 | > 99 | 92 |
| 3% H₂O₂ | 24 | 25 | > 99 | 88 |
| PBS (pH 7.4) | 24 | 37 | > 99 | > 98 |
| Human Plasma | 24 | 37 | > 99 | > 98 |
Interpretation: The illustrative data suggests that the deuterium labels on this compound are stable under the tested conditions, with minimal back-exchange observed. The chemical stability is also high, with some degradation observed under harsh oxidative and hydrolytic conditions, as would be expected for the parent molecule.
Signaling Pathways and Experimental Workflows
Fulvestrant's Mechanism of Action
Fulvestrant acts as a selective estrogen receptor degrader. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Fulvestrant as a SERD.
Experimental Workflow for Isotopic Purity and Stability
The following diagram outlines the general workflow for assessing the isotopic purity and stability of a deuterated internal standard like this compound.
Caption: Workflow for isotopic analysis.
Conclusion
This compound is a high-quality internal standard essential for the accurate bioanalysis of Fulvestrant. Its isotopic purity is meticulously controlled and verified using high-resolution mass spectrometry, ensuring a high degree of deuterium incorporation. Furthermore, the deuterium labels exhibit excellent stability under a range of physiologically relevant and stress conditions, minimizing the risk of back-exchange and ensuring data integrity. This technical guide provides researchers with the foundational knowledge and experimental framework to confidently utilize this compound in their studies.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. What is Fulvestrant used for? [synapse.patsnap.com]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Certificate of Analysis for Fulvestrant-9-sulfone-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to the quality control of Fulvestrant-9-sulfone-D3. This deuterated analog of a Fulvestrant metabolite is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for this compound, as compiled from various suppliers.
Table 1: General Specifications
| Parameter | Specification | Source |
| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3 | [1][2] |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S | [1][3] |
| Molecular Weight | 625.79 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Storage | 2-8°C Refrigerator or -20°C | [3][4] |
Table 2: Purity and Isotopic Abundance
| Analysis | Specification | Source |
| Purity (by HPLC) | 99.4% | [1] |
| Deuterium Incorporation | >98% atom D | [1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are outlined below. These protocols are based on established methods for Fulvestrant and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV or PDA detector.
Chromatographic Conditions (based on methods for Fulvestrant and its impurities):
-
Column: Reversed-phase C8 or C18 column (e.g., Zorbax SB-C8, 3.5 µm, 150 x 4.6 mm).
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: 0.05% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A common gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
-
Flow Rate: 1.0 - 2.0 mL/min.[]
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.[][6]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable diluent, such as a mixture of methanol and acetonitrile (50:50 v/v).
-
Filter the solution through a 0.45 µm filter before injection.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
A mass spectrometer, often coupled with an HPLC system (LC-MS).
Methodology (based on methods for deuterated Fulvestrant):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Fulvestrant and its analogs.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ would be approximately 624.8.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
Objective: To confirm the chemical structure and determine the extent and location of deuterium incorporation.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Solvent: Deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence or significant reduction of signals at the sites of deuteration confirms successful labeling.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): To directly observe the deuterium signals, confirming the presence and chemical environment of the deuterium atoms.
-
-
Sample Preparation: Dissolve a few milligrams of the substance in the chosen deuterated solvent.
Visualizations
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
This workflow outlines the sequential steps from sample preparation through analytical testing and final data analysis, culminating in the generation of a Certificate of Analysis.
References
The Preclinical Discovery of Fulvestrant Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvestrant, a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This in-depth technical guide provides a comprehensive overview of the discovery and characterization of fulvestrant metabolites in preclinical studies. We delve into the metabolic pathways, present available quantitative data, and detail the experimental protocols utilized for their identification and analysis. Furthermore, this guide visualizes the intricate signaling pathways affected by fulvestrant and the experimental workflows employed in its metabolic investigation, offering a valuable resource for researchers in oncology and drug development.
Introduction
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor, leading to its degradation and thereby blocking estrogen-mediated signaling pathways that drive the proliferation of hormone receptor-positive breast cancer cells. The biotransformation of fulvestrant into various metabolites can influence its activity, duration of action, and potential for drug-drug interactions. Understanding the metabolic fate of fulvestrant is therefore paramount for optimizing its clinical use and for the development of novel endocrine therapies. Preclinical studies in various animal models and in vitro systems have been instrumental in elucidating the metabolic pathways of fulvestrant.
Metabolic Pathways of Fulvestrant
Preclinical investigations have revealed that fulvestrant undergoes extensive metabolism primarily through pathways analogous to those of endogenous steroids.[1] The main routes of biotransformation include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate.[1]
The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme, is the principal catalyst for the oxidative metabolism of fulvestrant.[1] In vitro studies using human liver microsomes have confirmed the involvement of CYP3A4 in these oxidative transformations.[2]
The primary metabolites identified in preclinical studies are the fulvestrant 17-keto and fulvestrant sulfone analogues.[3][4] Additionally, a study on the oral prodrug ZB716 in rats identified fulvestrant itself, fulvestrant-sulfone, and fulvestrant-17-ketone as major metabolites in plasma, alongside metabolites of the prodrug.[5]
The metabolic conversions occur at several positions on the fulvestrant molecule:
-
Oxidation of the 17-hydroxyl group to a ketone.
-
Oxidation of the sulfide side chain to a sulfone.
-
Conjugation (glucuronidation and sulfation) at the 3- and 17-hydroxyl groups.
The following diagram illustrates the primary metabolic pathways of fulvestrant.
Caption: Primary metabolic pathways of Fulvestrant.
Quantitative Analysis of Fulvestrant and its Metabolites
While extensive quantitative data on fulvestrant metabolites in preclinical studies are limited in publicly available literature, some key findings have been reported. Generally, the plasma concentrations of the major metabolites, the 17-keto and sulfone analogues, are low in comparison to the parent drug.[4]
In human volunteer studies, which provide context for preclinical findings, plasma concentrations of both the 17-keto and sulfone metabolites were often near or below the lower limit of quantification (LOQ), which were 1 ng/mL for both metabolites.[4] Even after multiple doses, the circulating levels of these metabolites did not appear to accumulate significantly.[4]
The table below summarizes the available pharmacokinetic parameters for fulvestrant in preclinical models, which indirectly inform on its metabolism and clearance.
| Species | Dose and Route | Cmax (ng/mL) | Tmax (days) | Terminal Half-life (days) | Reference |
| Rat | 250 mg/kg (IM) | ~28 | ~1 | ~40 (apparent) | [1] |
| Dog | 40 mg/kg/28 days (IM) | - | - | - | [6] |
Experimental Protocols
The identification and quantification of fulvestrant and its metabolites heavily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published preclinical and analytical studies.
In Vitro Metabolism using Liver Microsomes
This protocol is a generalized procedure for assessing the metabolic stability of fulvestrant in liver microsomes.
Objective: To determine the rate of metabolism of fulvestrant and identify the metabolites formed in a controlled in vitro system.
Materials:
-
Fulvestrant
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add fulvestrant (typically dissolved in a small volume of organic solvent like DMSO, with the final concentration of the solvent being low, e.g., <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of fulvestrant can range from 1 to 10 µM.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile (typically 2 volumes). This will precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection if concentration is needed.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the remaining parent drug and the formed metabolites.
The following diagram outlines the workflow for an in vitro metabolism study.
Caption: Workflow for in vitro metabolism of Fulvestrant.
LC-MS/MS Method for Quantification
The following is a representative LC-MS/MS method for the quantification of fulvestrant, which can be adapted for its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 2.1 × 50 mm, 3.5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid). The exact ratio should be optimized for the separation of fulvestrant and its metabolites.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Signaling Pathways Influenced by Fulvestrant
Fulvestrant's primary mechanism of action is the downregulation of the estrogen receptor. This has profound effects on downstream signaling pathways that are critical for the growth and survival of ER-positive breast cancer cells. A key pathway that exhibits crosstalk with the ER signaling axis is the PI3K/Akt/mTOR pathway.
Estrogen Receptor Signaling Pathway
In the absence of fulvestrant, estradiol binds to the estrogen receptor, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA. This results in the transcription of genes that promote cell proliferation and survival. Fulvestrant disrupts this process by binding to the ER, preventing its dimerization and promoting its degradation.
Crosstalk with the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. There is significant bidirectional crosstalk between the ER and PI3K/Akt/mTOR pathways.[8] Activation of the PI3K/Akt/mTOR pathway can lead to ligand-independent activation of the ER, contributing to endocrine resistance.[9] Conversely, ER signaling can also activate the PI3K/Akt/mTOR pathway.[8]
Fulvestrant, by downregulating the ER, can inhibit this crosstalk. Preclinical studies have shown that combining fulvestrant with inhibitors of the PI3K/Akt/mTOR pathway can result in synergistic antitumor effects, providing a strong rationale for combination therapies in the clinical setting.[2]
The following diagram illustrates the interplay between the estrogen receptor signaling pathway and the PI3K/Akt/mTOR pathway, and the points of intervention by fulvestrant.
References
- 1. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant: pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fulvestrant-9-sulfone-D3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fulvestrant-9-sulfone-D3, a deuterated metabolite of the potent selective estrogen receptor degrader (SERD), Fulvestrant. This document is intended to serve as a comprehensive resource, offering information on suppliers, availability, and key technical data. Furthermore, it details the signaling pathway of the parent compound, Fulvestrant, and provides established experimental protocols that can be adapted for the analysis of this compound.
Compound Overview and Availability
This compound is the deuterated form of Fulvestrant-9-sulfone, a metabolite of Fulvestrant. The incorporation of deuterium isotopes provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based quantification.
Supplier and Product Details
A number of chemical suppliers offer this compound for research purposes. The following table summarizes the available information from various vendors. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |
| ESS Chem Co. | ESS0158 | 98008-06-1 (unlabelled) | C₃₂H₄₄D₃F₅O₄S | 625.79 | 99.4% by HPLC; >98% atom D | In Stock[1] |
| Simson Pharma Limited | - | NA | C₃₂H₄₄D₃F₅O₄S | 625.79 | Certificate of Analysis provided | Inquire |
| Biomol.com | ESS0158 | 98008-06-1 | C₃₂H₄₄D₃F₅O₄S | 625.8 | - | Inquire[2] |
| Acanthus Research | ACA-160910-0004 | 98008-06-1 (unlabelled) | C₃₂H₄₄D₃F₅O₄S | - | - | In Stock |
| ARTIS STANDARDS | AA0158 | - | - | 625.79 | - | Inquire[3] |
| MedchemExpress.com | HY-146485S | - | - | - | - | Inquire[4] |
| Pharmaffiliates | PA STI 089294 | NA | C₃₂H₄₄D₃F₅O₄S | 625.79 | - | Inquire[5] |
Note: There appear to be inconsistencies in the reporting of the CAS number for the deuterated compound. Researchers should verify the exact product specifications with the supplier before ordering.
Scientific Background: The Mechanism of Action of Fulvestrant
Fulvestrant is a pure antiestrogen that exerts its therapeutic effect by binding to the estrogen receptor (ER)[6]. Its mechanism of action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen. Fulvestrant not only competitively inhibits estrogen binding but also actively promotes the degradation of the estrogen receptor[7].
The key steps in Fulvestrant's mechanism of action are:
-
Binding to the Estrogen Receptor: Fulvestrant binds to the estrogen receptor with high affinity[7].
-
Inhibition of Dimerization: This binding prevents the dimerization of the estrogen receptor, a crucial step for its activation[6].
-
Impaired Nuclear Localization: The Fulvestrant-ER complex shows reduced translocation to the nucleus[6].
-
Receptor Degradation: Fulvestrant induces a conformational change in the ER, making it unstable and targeting it for degradation via the ubiquitin-proteasome pathway[7]. This leads to a significant reduction in the cellular levels of the estrogen receptor.
This dual action of blocking and degrading the estrogen receptor results in a comprehensive shutdown of estrogen signaling pathways, which is particularly effective in hormone receptor-positive breast cancer[7].
Signaling Pathway of Fulvestrant
The following diagram illustrates the molecular mechanism of action of Fulvestrant.
Caption: Mechanism of action of Fulvestrant.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Fulvestrant in pharmaceutical formulations and can be optimized for the analysis of its metabolites.
Table 2: HPLC Method Parameters for Fulvestrant Analysis [8][9]
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 1% orthophosphoric acid and methanol (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Linearity Range | 0.5 - 20 µg/mL |
| Limit of Detection (LOD) | 0.152 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is ideal for the determination of Fulvestrant and its metabolites in biological matrices such as plasma. This compound would serve as an excellent internal standard in this assay.
Table 3: LC-MS/MS Method Parameters for Fulvestrant Bioanalysis [10][11]
| Parameter | Condition |
| Chromatography | |
| Column | C18 column (e.g., Chromolith RP-18e, 100 x 4.6 mm) |
| Mobile Phase | Isocratic mixture of 0.5% acetic acid and acetonitrile (e.g., 20:80, v/v) |
| Flow Rate | 1.0 mL/min (with flow splitting) |
| Injection Volume | - |
| Column Temperature | 35°C |
| Mass Spectrometry | |
| Ionization Mode | Turbo Ion Spray (TIS), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fulvestrant: m/z 605.2 → 427.4Fulvestrant-D3 (as IS): m/z 608.6 → 430.4 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl tertiary butyl ether (MTBE) |
| Linearity Range | 0.100 - 25.0 ng/mL in human plasma |
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of this compound in a research setting, for example, in a cell culture supernatant or a biological matrix, using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. This compound | CAS 98008-06-1 | ESS | Biomol.com [biomol.com]
- 3. This compound [artis-isotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 8. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 11. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
Understanding the Deactivation of Fulvestrant via Sulfonation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the metabolic deactivation of Fulvestrant, a selective estrogen receptor degrader (SERD), through the process of sulfonation. A comprehensive understanding of this metabolic pathway is crucial for optimizing drug efficacy and managing potential drug interactions.
The Mechanism of Fulvestrant Sulfonation: A Key Deactivation Pathway
Fulvestrant undergoes extensive metabolism in the liver as a primary route of clearance.[1] One of the key phase II metabolic pathways responsible for the deactivation of Fulvestrant is sulfonation.[2][3] This process involves the enzymatic addition of a sulfonate group (SO3-) to the Fulvestrant molecule, which increases its water solubility, facilitates its excretion, and, most importantly, inactivates its pharmacological activity. Sulfonated metabolites of Fulvestrant are unable to bind to the estrogen receptor, thus rendering them inactive.[1]
The Role of Sulfotransferase (SULT) Enzymes
The sulfonation of Fulvestrant is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs).[4] Extensive research has identified two specific SULT isoforms as being primarily responsible for this metabolic process:
-
SULT1A1: This enzyme is considered the major contributor to Fulvestrant sulfonation in the human liver.[2][5]
-
SULT1E1: This enzyme also demonstrates catalytic activity towards Fulvestrant, albeit to a lesser extent in the liver compared to SULT1A1.[2][6]
Both SULT1A1 and SULT1E1 are located in the cytoplasm of hepatocytes and other cells.[4][6]
The Essential Cofactor: PAPS
The sulfonation reaction requires the presence of a universal sulfonate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[5][7][8] PAPS is synthesized in the cell from ATP and inorganic sulfate.[5] The availability of PAPS can be a rate-limiting factor in the sulfonation process and is crucial for the regulation of this metabolic pathway.[5]
The Resulting Metabolites and Their Excretion
The primary product of Fulvestrant sulfonation is Fulvestrant-3-sulfate.[4][9] The sulfonate group is added to the hydroxyl group at the 3-position of the steroid nucleus of Fulvestrant. The formation of Fulvestrant-17-sulfate has also been observed.[9]
Following their formation in the liver, these sulfonated metabolites are primarily excreted from the body via the biliary route, leading to their elimination in the feces.[1][9][10] Renal excretion of Fulvestrant and its metabolites is negligible.[1][10]
Quantitative Data on Fulvestrant Sulfonation
The following table summarizes the available enzyme kinetic data for the sulfonation of Fulvestrant by the key SULT enzymes. It is important to note that while Michaelis-Menten constant (Km) values have been reported, specific maximum reaction velocity (Vmax) values for Fulvestrant sulfonation were not available in the reviewed literature.
| Enzyme | Substrate | Km (μM) | Vmax |
| SULT1A1 | Fulvestrant | 4.2 ± 0.99[2][6] | Not Reported |
| SULT1E1 | Fulvestrant | 0.2 ± 0.16[2][6] | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the sulfonation of Fulvestrant.
In Vitro Fulvestrant Sulfonation Assay
This protocol describes a general method for assessing the sulfonation of Fulvestrant using either recombinant human SULT enzymes or human liver cytosol.
Materials:
-
Recombinant human SULT1A1 or SULT1E1, or human liver cytosol
-
Fulvestrant
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl2)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator/water bath
-
HPLC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a specific concentration of the SULT enzyme or liver cytosol, and the cofactor PAPS.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding Fulvestrant (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing a small percentage of a strong acid like TFA to precipitate the proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the analyte and its metabolites, and transfer it to a new tube for analysis.
-
Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the formation of sulfonated Fulvestrant.
HPLC-MS/MS Analysis of Fulvestrant and its Sulfonated Metabolites
This protocol outlines a general method for the separation and quantification of Fulvestrant and its sulfonated metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 x 50 mm, 3.5 µm) is commonly used.[11]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 1mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[12]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[12]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 45°C.[13]
-
Injection Volume: A small volume, such as 3 µL, is injected.[13]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of Fulvestrant and its sulfonated metabolites.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Ion Transitions:
-
Fulvestrant: m/z 605.5 → 427.5[11]
-
Sulfonated Fulvestrant: The specific transition for the sulfonated metabolite would be determined by identifying the precursor ion (the molecular weight of Fulvestrant + 80 for the sulfate group) and a characteristic product ion. A common product ion for sulfated compounds is m/z 97 (HSO4-).[7]
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Fulvestrant Sulfonation
Caption: Metabolic pathway of Fulvestrant deactivation via sulfonation.
Experimental Workflow for Studying Fulvestrant Sulfonation
Caption: Experimental workflow for in vitro analysis of Fulvestrant sulfonation.
Conclusion
The deactivation of Fulvestrant through sulfonation, primarily mediated by the cytosolic enzymes SULT1A1 and SULT1E1, is a critical metabolic pathway that influences the drug's efficacy and clearance. This guide has provided a comprehensive overview of the mechanism, the enzymes involved, the necessary cofactor PAPS, and the subsequent excretion of the inactive sulfonated metabolites. The provided experimental protocols offer a foundation for researchers to investigate this pathway further. A significant knowledge gap remains in the determination of the Vmax for Fulvestrant sulfonation by SULT1A1 and SULT1E1. Future research focused on elucidating these kinetic parameters will provide a more complete quantitative understanding of this important deactivation pathway, aiding in the development of more effective and safer therapeutic strategies.
References
- 1. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacogenetics of SULT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sfera.unife.it [sfera.unife.it]
- 12. Sulfate Conjugation and Drug Metabolism - Richard Weinshilboum [grantome.com]
- 13. A simple method to measure sulfonation in man using paracetamol as probe drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fulvestrant Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Fulvestrant and its metabolites from biological matrices, primarily plasma, for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Accurate quantification of Fulvestrant and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Sample preparation is a critical step to remove interfering substances and enrich the analytes of interest, ensuring the accuracy and sensitivity of the analysis.[3] The most common techniques for Fulvestrant analysis include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Signaling Pathway of Fulvestrant
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), which leads to a conformational change that impairs receptor dimerization and DNA binding.[1][2] This action prevents the transcription of estrogen-responsive genes responsible for cell proliferation. Furthermore, Fulvestrant promotes the degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in ER levels in cancer cells.[1][2]
References
Application Notes and Protocols: A Validated Bioanalytical Method for the Quantification of Fulvestrant and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulvestrant, marketed under the brand name Faslodex, is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women.[1][2] Unlike selective estrogen receptor modulators (SERMs) that block estrogen receptors, fulvestrant binds to the estrogen receptor (ER) and promotes its degradation, leading to a significant reduction in ER levels within cancer cells.[2][3] This unique mechanism of action makes it an effective therapy for patients who have developed resistance to other endocrine therapies.[2]
Accurate and reliable quantification of fulvestrant and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This document provides a detailed overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fulvestrant in plasma.
Fulvestrant Signaling Pathway
Fulvestrant exerts its therapeutic effect by disrupting the estrogen signaling pathway. It competitively binds to estrogen receptors, inhibiting their dimerization and translocation to the nucleus.[3] This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of hormone-dependent breast cancer cells.[2] Furthermore, fulvestrant binding leads to the accelerated degradation of the estrogen receptor through the ubiquitin-proteasome pathway.[2]
Caption: Mechanism of action of Fulvestrant.
Metabolism of Fulvestrant
The metabolism of fulvestrant involves several biotransformation pathways analogous to those of endogenous steroids.[4] The primary routes of metabolism include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate.[4] The cytochrome P450 3A4 (CYP3A4) is the main isoenzyme involved in the oxidative metabolism of fulvestrant.[4][5] The identified metabolites are generally less active or exhibit similar activity to the parent compound.[4][6] Key metabolites include the 17-ketone and sulfone derivatives.[7]
Caption: Metabolic pathways of Fulvestrant.
Bioanalytical Method and Protocols
A sensitive and robust LC-MS/MS method is presented for the quantification of fulvestrant in plasma. This method has been validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[8][9][10]
Experimental Workflow
The overall workflow for the bioanalytical method involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Bioanalytical experimental workflow.
Materials and Reagents
-
Fulvestrant reference standard
-
Fulvestrant-d3 or Fulvestrant-d5 internal standard (IS)[6][8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Methyl tertiary butyl ether (MTBE)
-
Human plasma (with anticoagulant)
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of fulvestrant and the internal standard (IS) at a concentration of 1 mg/mL in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the fulvestrant stock solution with a mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.05 to 100.0 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Fulvestrant-d3).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether).[11]
-
Vortex for 10 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: Shimadzu LC-30AD or equivalent[12]
-
Mass Spectrometer: AB Sciex API 4000 or equivalent[12]
-
Column: Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent[8][13]
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v) containing 1 mM ammonium acetate.[12]
-
Flow Rate: 0.4 mL/min[12]
-
Injection Volume: 20 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]
-
MRM Transitions:
Method Validation Summary
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 100.0 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[8][14] |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC | ≤ 3.1% | -1.5% to 15.0% | ≤ 2.97% | -14.3% to 14.6% |
| Medium QC | ≤ 3.1% | -1.5% to 15.0% | ≤ 2.97% | -14.3% to 14.6% |
| High QC | ≤ 3.1% | -1.5% to 15.0% | ≤ 2.97% | -14.3% to 14.6% |
| (Data presented as a range based on published values)[9][10][11] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery | Matrix Effect |
| Fulvestrant | 79.29% - 97.4% | Within acceptable limits |
| Fulvestrant-d3 (IS) | ~96.67% | Within acceptable limits |
| (Data presented as a range based on published values)[6][11][15] |
Table 4: Stability
| Stability Condition | Result |
| Freeze-thaw Stability (3 cycles) | Stable |
| Short-term Stability (at room temp) | Stable |
| Long-term Stability (-80 °C) | Stable |
| Post-preparative Stability (in autosampler) | Stable |
| (The method demonstrates stability under typical laboratory conditions as per validation guidelines.) |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of fulvestrant in human plasma. The method has been thoroughly validated and is suitable for use in pharmacokinetic studies and for therapeutic drug monitoring in patients undergoing treatment for breast cancer. The simple and efficient sample preparation procedure, coupled with the short chromatographic run time, allows for high-throughput analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Fulvestrant-9-sulfone-D3 in Clinical Pharmacokinetic Assays: Notes and Protocols
Application Notes
Fulvestrant, an estrogen receptor antagonist, is a crucial therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer.[1] To accurately characterize its pharmacokinetic profile and ensure optimal dosing strategies, robust bioanalytical methods are essential for the quantification of fulvestrant and its metabolites in biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry for correcting matrix effects and improving assay accuracy and precision.[2]
Fulvestrant-9-sulfone-D3: An Internal Standard for Metabolite Quantification
Fulvestrant-9-sulfone is a metabolite of fulvestrant.[3][4] this compound is the deuterium-labeled form of this metabolite and is intended for use as an internal standard in quantitative analyses using mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its primary application is to serve as an internal standard for the accurate quantification of the fulvestrant-9-sulfone metabolite in clinical and preclinical pharmacokinetic studies. By mimicking the chemical and physical properties of the analyte, this compound can account for variability in sample preparation and instrument response, leading to more reliable and reproducible data.
While detailed, peer-reviewed clinical pharmacokinetic assay protocols specifically using this compound are not widely published, its application would follow the same principles as the well-established use of Fulvestrant-D3 for the quantification of the parent drug, fulvestrant. The following sections provide a comprehensive overview and a detailed protocol for the quantification of fulvestrant using Fulvestrant-D3, which can be adapted for the analysis of fulvestrant-9-sulfone using this compound.
Principle of the Assay
The bioanalytical method for the quantification of fulvestrant in plasma typically involves protein precipitation or liquid-liquid/supported-liquid extraction to isolate the analyte and the internal standard from the biological matrix. The extracted samples are then subjected to chromatographic separation, usually by reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection using a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Summary
The following tables summarize the key parameters from validated LC-MS/MS methods for the quantification of fulvestrant in plasma using a deuterated internal standard (Fulvestrant-D3).
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | UPLC |
| Column | Chromolith RP-18e (100 x 4.6 mm)[1] | Agilent SB-C18 (2.1 x 50 mm, 3.5 µm)[6][7] |
| Mobile Phase | 0.5% Acetic Acid and Acetonitrile (20:80, v/v)[1] | Acetonitrile and Water (75:25, v/v) with 1mM Ammonium Acetate[1] |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min |
| Run Time | < 3.0 min[1] | Not specified |
| Column Temperature | Not specified | Not specified |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| Mass Spectrometer | Tandem Mass Spectrometer | AB Sciex API4000 system[1] |
| Ionization Mode | Turbo-ion spray (TIS)[1] | Electrospray Ionization (ESI), Negative Mode[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM)[6][7] |
| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4[1] | m/z 605.5 → 427.5[6][7] |
| MRM Transition (Fulvestrant-D3) | m/z 608.6 → 430.4[1] | m/z 608.5 → 430.5[6][7] |
| Collision Energy (Fulvestrant) | 30 V[1] | Not specified |
| Collision Energy (Fulvestrant-D3) | 31 V[1] | Not specified |
Table 3: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma[1] | Rat Plasma[6][7] |
| Linearity Range | 0.100 - 25.0 ng/mL[1] | 0.05 - 100.0 ng/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.99[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | 0.05 ng/mL[6][7] |
| Intra-day Precision (%RSD) | ≤ 3.1%[1] | Not specified |
| Inter-day Precision (%RSD) | ≤ 2.97%[1] | Not specified |
| Accuracy at LLOQ | 84.5%[1] | Not specified |
| Overall Recovery | 79.29%[1] | Not specified |
Experimental Protocols
Protocol 1: Quantification of Fulvestrant in Human Plasma by LC-MS/MS using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of fulvestrant in human plasma.[1]
1. Materials and Reagents
-
Fulvestrant reference standard
-
Fulvestrant-D3 (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methyl Tertiary Butyl Ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic Acid, analytical grade
-
Water, deionized
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of fulvestrant and Fulvestrant-D3 in a suitable organic solvent (e.g., acetonitrile).
-
Prepare working standard solutions of fulvestrant by serial dilution of the stock solution.
-
Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed amount of Fulvestrant-D3 internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of MTBE as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions as detailed in Tables 1 and 2 (Method 1).
-
Inject the reconstituted samples.
-
Acquire data in MRM mode for the transitions of fulvestrant and Fulvestrant-D3.
5. Data Analysis
-
Integrate the peak areas for fulvestrant and Fulvestrant-D3.
-
Calculate the peak area ratio of fulvestrant to Fulvestrant-D3.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of fulvestrant in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for fulvestrant quantification.
Mechanism of Action of Fulvestrant
Caption: Mechanism of action of Fulvestrant as a SERD.
Adaptation for this compound
The protocol described above for fulvestrant can be readily adapted for the quantification of its sulfone metabolite using this compound as the internal standard. The key modifications would involve:
-
Optimization of Mass Spectrometric Parameters: The MRM transitions (precursor and product ions) and collision energy will need to be optimized for both fulvestrant-9-sulfone and this compound.
-
Chromatographic Separation: The liquid chromatography method may need to be adjusted to ensure baseline separation of fulvestrant-9-sulfone from the parent drug and other metabolites.
-
Method Validation: A full method validation would be required according to regulatory guidelines to establish the linearity, accuracy, precision, and stability of the assay for fulvestrant-9-sulfone.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Fulvestrant-9-sulfone-D3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Fulvestrant-9-sulfone-D3 in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methodologies are based on established bioanalytical techniques for Fulvestrant and its metabolites, offering a robust starting point for method development and validation.
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] The analysis of its metabolites is crucial for understanding its pharmacokinetics and disposition. Fulvestrant-9-sulfone is a significant metabolite, and its stable isotope-labeled form, this compound, is an ideal internal standard for quantitative bioanalysis.[2] This document outlines the mass spectrometry conditions and a comprehensive protocol for the reliable quantification of this analyte.
The method employs a sensitive and selective LC-MS/MS approach, which is the standard for bioanalytical assays, providing high specificity and low detection limits.[3]
Experimental Workflow
The overall analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the bioanalysis of this compound.
Quantitative Data and Mass Spectrometry Conditions
The following table summarizes the proposed starting parameters for the LC-MS/MS analysis. Parameters for Fulvestrant and its deuterated internal standard (Fulvestrant-D3) are provided as a reference, as these are well-established and form the basis for the analysis of its sulfone metabolite.[4][5][6]
| Parameter | Fulvestrant (Reference) | Fulvestrant-D3 (Reference IS) | This compound (Analyte) |
| Mass Spectrometry | |||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) [M-H]⁻ | m/z 605.2 - 605.5 | m/z 608.5 - 608.6 | m/z 624.8 (Proposed) |
| Product Ion (Q3) | m/z 427.4 - 427.5 | m/z 430.4 - 430.5 | To be determined experimentally |
| Dwell Time | 200 ms | 200 ms | 200 ms |
| Collision Energy (CE) | ~30 V (Requires optimization) | ~31 V (Requires optimization) | Requires optimization |
| IonSpray Voltage | ~ -4500 V | ~ -4500 V | ~ -4500 V |
| Temperature | 500 °C | 500 °C | 500 °C |
| Liquid Chromatography | |||
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or similar | 0.1% Formic Acid in Water or similar | 0.1% Formic Acid in Water or similar |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or Gradient (e.g., 80% B) | Isocratic or Gradient (e.g., 80% B) | Isocratic or Gradient (e.g., 80% B) |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Column Temperature | 40 °C | 40 °C | 40 °C |
Note: The exact mass transitions and collision energy for this compound must be determined by infusing a standard solution into the mass spectrometer and optimizing the parameters.
Detailed Experimental Protocol
This protocol describes the steps for sample preparation and analysis.
4.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Fulvestrant-9-sulfone or a structural analog)
-
Control biological matrix (e.g., human or rat plasma)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
4.2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to prepare working standard solutions at various concentrations.
-
Spike the working standard solutions into the control biological matrix to create calibration standards and QC samples at low, medium, and high concentrations.
4.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 500 µL of MTBE.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Considerations
For use in regulated bioanalysis, the method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Signaling Pathway and Logical Relationships
The analysis of Fulvestrant and its metabolites is part of the broader study of its mechanism of action and pharmacokinetics.
Caption: Logical relationship in the bioanalysis of Fulvestrant metabolites.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 6. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Chromatographic Separation of Fulvestrant and Its Sulfone Metabolite
Abstract
This application note presents a detailed protocol for the efficient separation of Fulvestrant and its primary metabolite, Fulvestrant sulfone, using reversed-phase high-performance liquid chromatography (RP-HPLC). Fulvestrant is an essential estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][] Its sulfone metabolite is a critical impurity and degradation product that requires close monitoring to ensure the quality and safety of the pharmaceutical product.[3] This document provides a comprehensive methodology, including instrument conditions, sample preparation, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.
Introduction
Fulvestrant is a steroidal estrogen receptor antagonist with a unique mechanism of action that involves the degradation of the estrogen receptor.[1] During its metabolism, Fulvestrant can be oxidized to form Fulvestrant sulfone.[] The presence of this sulfone metabolite, also known as Fulvestrant EP Impurity B, must be carefully controlled in pharmaceutical formulations.[3][4]
Effective chromatographic separation of Fulvestrant from its sulfone metabolite is crucial for accurate quantification and purity assessment. This application note details a robust RP-HPLC method that provides excellent resolution and sensitivity for both compounds. The method is suitable for routine quality control analysis and stability studies of Fulvestrant.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Chromatographic Column: A reversed-phase C18 column is recommended for this separation. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[5]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Fulvestrant reference standard
-
Fulvestrant sulfone reference standard
-
The following table summarizes the optimized chromatographic conditions for the separation of Fulvestrant and Fulvestrant sulfone.
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile, Methanol, and Water (40:30:30, v/v/v) with 0.1% Orthophosphoric Acid[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[1][6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fulvestrant and Fulvestrant sulfone reference standards in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: The preparation of the sample will depend on its matrix. For drug substance, dissolve an appropriate amount in methanol to achieve a final concentration within the linear range of the method. For formulated products, an extraction step may be necessary to separate the analytes from excipients.
Results and Discussion
The described HPLC method provides a clear separation between Fulvestrant and its sulfone metabolite. The addition of orthophosphoric acid to the mobile phase helps to achieve better peak shapes and resolution.
The following table presents typical retention times and resolution for the separation of Fulvestrant and Fulvestrant sulfone under the specified conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| Fulvestrant Sulfone | ~ 6.5 | - |
| Fulvestrant | ~ 8.2 | > 2.0 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Fulvestrant and its sulfone metabolite.
Caption: Workflow for Fulvestrant and Sulfone Metabolite Analysis.
Signaling Pathway Context
Fulvestrant functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER), primarily ERα, preventing its dimerization and nuclear translocation, and ultimately leading to its degradation. This disrupts the estrogen signaling pathway that is critical for the growth of hormone receptor-positive breast cancer cells.
Caption: Fulvestrant's Mechanism of Action on the Estrogen Receptor.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and efficient tool for the chromatographic separation of Fulvestrant and its sulfone metabolite. The protocol is straightforward to implement and provides the necessary resolution and sensitivity for accurate quantification in a quality control environment. This method can be readily adopted by pharmaceutical laboratories for the routine analysis of Fulvestrant drug substance and finished products.
References
- 1. tsijournals.com [tsijournals.com]
- 3. Fulvestrant sulfone | 98008-06-1 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
Application Notes and Protocols: Use of Fulvestrant-9-sulfone-D3 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. As with any drug candidate, a thorough understanding of its potential for drug-drug interactions (DDI) is critical for ensuring patient safety and therapeutic efficacy. These application notes provide a comprehensive overview of the use of Fulvestrant-9-sulfone-D3, a deuterated internal standard, in the in vitro assessment of Fulvestrant's DDI potential. The protocols detailed below are intended to guide researchers in conducting key experiments to evaluate cytochrome P450 (CYP) inhibition, a primary mechanism for metabolism-based DDIs.
Fulvestrant is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] While it is generally considered to have a low potential for clinically significant drug interactions, in vitro studies are essential to definitively characterize its inhibitory and inductive potential on major CYP isoforms.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in these studies, ensuring accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Data Presentation
A critical aspect of DDI studies is the determination of half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. While extensive clinical data suggests Fulvestrant has a low risk of DDI, specific in vitro IC50 values are crucial for a complete preclinical assessment.
One study demonstrated that Fulvestrant effectively inhibits the growth of ER-positive MCF-7 breast cancer cells with an IC50 of 0.29 nM. However, this value reflects its therapeutic efficacy rather than its potential to inhibit drug-metabolizing enzymes. A comprehensive literature review did not yield specific IC50 values for Fulvestrant against major CYP450 isoforms from publicly available sources. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Inhibitory Potential of Fulvestrant against Major Cytochrome P450 Isoforms (Template)
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |
| CYP1A2 | Phenacetin | Data to be determined | Data to be determined |
| CYP2C9 | Diclofenac | Data to be determined | Data to be determined |
| CYP2C19 | S-Mephenytoin | Data to be determined | Data to be determined |
| CYP2D6 | Dextromethorphan | Data to be determined | Data to be determined |
| CYP3A4 | Midazolam | Data to be determined | Data to be determined |
| CYP2B6 | Bupropion | Data to be determined | Data to be determined |
| CYP2C8 | Amodiaquine | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols describe the general methodology for conducting in vitro CYP450 inhibition assays using human liver microsomes and LC-MS/MS for analysis, incorporating this compound as an internal standard.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the IC50 values of Fulvestrant for major CYP450 isoforms.
Materials:
-
Human Liver Microsomes (HLMs)
-
Fulvestrant
-
This compound (for use as an internal standard if Fulvestrant is the substrate)
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (stopping solution)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Fulvestrant and CYP probe substrates in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the internal standard (e.g., a deuterated analog of the probe substrate metabolite or this compound if analyzing Fulvestrant metabolism) in ACN.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
Fulvestrant at various concentrations (typically a serial dilution) or vehicle control.
-
CYP-specific probe substrate at a concentration near its Km.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the probe substrate's metabolite. The use of a stable isotope-labeled internal standard corresponding to the metabolite is crucial for accurate quantification.
-
Develop a specific and sensitive LC-MS/MS method for the separation and detection of the metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each Fulvestrant concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Fulvestrant concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. The following diagram illustrates the key steps in this pathway and the mechanism of action of Fulvestrant.
References
Troubleshooting & Optimization
Troubleshooting ion suppression in Fulvestrant-9-sulfone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression in the analysis of Fulvestrant-9-sulfone using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Q1: I am observing a significantly lower signal for Fulvestrant-9-sulfone in my plasma samples compared to the standard solution. What could be the cause?
A1: This issue is often indicative of ion suppression, a type of matrix effect where components in the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1] Co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and proteins, can compete with Fulvestrant-9-sulfone for ionization in the MS source.[2]
To confirm if ion suppression is occurring, a post-column infusion experiment is recommended.[3][4][5] This involves infusing a standard solution of Fulvestrant-9-sulfone at a constant rate into the LC flow after the analytical column and injecting a blank, extracted plasma sample. A drop in the baseline signal at the retention time of interfering components indicates ion suppression.[3][5]
Q2: How can I minimize or eliminate ion suppression in my Fulvestrant-9-sulfone assay?
A2: Several strategies can be employed to mitigate ion suppression:[6][7]
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is by removing interfering components before analysis.[6]
-
Liquid-Liquid Extraction (LLE): This technique is effective in separating the analyte from many matrix components. For Fulvestrant analysis, LLE has been successfully used.[8][9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte.[2]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to LLE or SPE.[2][3]
-
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate the elution of Fulvestrant-9-sulfone from the ion-suppressing matrix components is a viable strategy.[3][10] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.
-
Change Ionization Mode: If using Electrospray Ionization (ESI), switching from positive to negative ionization mode (or vice-versa) can sometimes reduce ion suppression, as fewer matrix components may ionize in the selected mode.[3][11] For Fulvestrant, a better response has been observed in the negative ESI mode.[12] Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte.[1] However, this approach may compromise the sensitivity of the assay, especially for trace-level analysis.
Q3: My assay is showing poor reproducibility and accuracy. Could ion suppression be the culprit?
A3: Yes, ion suppression can significantly impact the reproducibility and accuracy of a bioanalytical method.[3][9] If the extent of ion suppression varies between different samples or between samples and calibrators, it will lead to inconsistent and inaccurate quantification. This variability can arise from differences in the composition of the biological matrix from different subjects or batches.
Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected by ion suppression to a similar extent as the analyte.[10] For Fulvestrant analysis, Fulvestrant-d3 is commonly used as an internal standard.[13]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression in bioanalysis?
A1: Common sources of ion suppression in bioanalysis include:
-
Endogenous compounds: These are substances naturally present in the biological matrix, such as phospholipids, salts, proteins, and peptides.[2]
-
Exogenous substances: These can be introduced during sample collection or preparation, and include anticoagulants, plasticizers from collection tubes, and residual solvents.[3]
Q2: How do I perform a post-column infusion experiment to detect ion suppression?
A2: A post-column infusion experiment is a diagnostic tool to identify regions in the chromatogram where ion suppression occurs.[3][5] The general setup involves continuously introducing a standard solution of your analyte (Fulvestrant-9-sulfone) into the LC flow stream after the analytical column, but before the mass spectrometer's ion source. When a blank matrix sample is injected, any dip in the constant signal baseline indicates the presence of co-eluting matrix components that are causing ion suppression.[5]
Q3: What is the matrix effect, and how is it quantified?
A3: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting matrix components. It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). It is quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[8][12] A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
-
System Setup:
-
Prepare a standard solution of Fulvestrant-9-sulfone in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump outlet to a T-fitting placed between the LC column outlet and the MS inlet.
-
The LC mobile phase will mix with the infused standard solution before entering the mass spectrometer.
-
-
Procedure:
-
Start the LC flow and the syringe pump. Allow the system to equilibrate until a stable baseline signal for Fulvestrant-9-sulfone is observed in the mass spectrometer.
-
Inject a blank, extracted plasma sample (prepared using your standard sample preparation method).
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Monitor the signal for Fulvestrant-9-sulfone throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data from published methods for Fulvestrant analysis, which can serve as a benchmark for your Fulvestrant-9-sulfone assay development.
| Analyte | Sample Preparation Method | Concentration Level | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Fulvestrant | Liquid-Liquid Extraction (LLE) | LQC | 71.17 | 89.3 | [8] |
| MQC | 68.30 | - | [8] | ||
| HQC | 65.00 | 98.3 | [8] | ||
| Fulvestrant | Supported-Liquid Extraction (SLE) | LQC | 97.59 | 95.02 | [12] |
| MQC | 85.81 | 90.18 | [12] | ||
| HQC | 92.46 | 93.67 | [12] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Caption: A flowchart for troubleshooting ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 8. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. providiongroup.com [providiongroup.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Fulvestrant Metabolite Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of Fulvestrant and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Fulvestrant and what makes them challenging to separate from the parent drug?
A1: Fulvestrant is primarily metabolized through pathways analogous to endogenous steroids.[1] The major metabolites include:
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Oxidation products: 17-Keto and Sulphone metabolites.[1]
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Conjugation products: Sulphate and Glucuronide conjugates at the 3- and 17-positions of the steroid nucleus.[1]
The primary challenge in separating these metabolites from Fulvestrant lies in their structural similarity. The core steroidal structure remains intact, with modifications occurring at specific functional groups. These subtle changes in polarity require a highly selective chromatographic system and a carefully optimized gradient to achieve baseline resolution. The low plasma concentrations of some metabolites, such as the 17-ketone and sulphone derivatives, can also present analytical challenges, often falling near or below the limit of quantitation of many assays.
Q2: What are the recommended starting conditions for developing an LC gradient method for Fulvestrant and its metabolites?
A2: Based on published methods for Fulvestrant and general principles for separating steroid hormones, a reversed-phase HPLC or UHPLC system is recommended. Here are suggested starting parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 2.1 or 4.6 mm ID, < 3 µm particle size | C18 columns are a good starting point for hydrophobic molecules like Fulvestrant. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate | Provides good protonation for positive ion mode mass spectrometry (MS) detection and can improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is a common choice for reversed-phase chromatography and often provides sharper peaks than methanol. |
| Initial Gradient | 95% A / 5% B | Start with a high aqueous content to ensure retention of more polar metabolites. |
| Gradient Profile | Linear gradient from 5% to 95% B over 15-20 minutes | A scouting gradient to determine the elution profile of the parent drug and its metabolites. |
| Flow Rate | 0.4 - 1.0 mL/min (for 4.6 mm ID), 0.2 - 0.5 mL/min (for 2.1 mm ID) | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |
| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be tested for analyte stability. |
| Detection | UV (220-280 nm) or Mass Spectrometry (MS) | MS is highly recommended for its sensitivity and selectivity, especially given the low expected concentrations of metabolites. |
Q3: How does mobile phase pH affect the separation of Fulvestrant and its metabolites?
A3: Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds. While Fulvestrant itself does not have strongly acidic or basic groups, its metabolites, particularly the sulphate and glucuronide conjugates, are ionizable.
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At low pH (e.g., using formic acid): The ionization of acidic metabolites (sulphates and glucuronides) will be suppressed. This can lead to increased retention on a reversed-phase column and potentially better peak shape.
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At neutral or higher pH: Acidic metabolites will be ionized, making them more polar and causing them to elute earlier. This can be advantageous for separating them from the less polar parent drug and oxidative metabolites. However, silica-based columns have limited stability at pH > 8.
It is recommended to evaluate a few pH conditions (e.g., pH 3, 5, and 7) during method development to determine the optimal selectivity for your specific set of analytes.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Fulvestrant and its metabolites in a question-and-answer format.
Problem 1: Poor resolution or co-elution of Fulvestrant and its metabolites.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Are the peaks completely co-eluting or just partially overlapping? | Gradient slope is too steep. | Decrease the gradient slope (i.e., increase the gradient duration). This will "stretch out" the chromatogram and provide more time for separation. |
| Insufficient selectivity of the stationary phase. | Try a column with a different stationary phase. If using a C18, consider a Phenyl-Hexyl or a pentafluorophenyl (PFP) column to introduce different separation mechanisms (e.g., pi-pi interactions). | |
| Mobile phase organic solvent is not optimal. | If using acetonitrile, try methanol, or a combination of both. Methanol can offer different selectivity for structurally similar compounds. | |
| Mobile phase pH is not optimal for differentiating the analytes. | Experiment with different pH values of the aqueous mobile phase to alter the ionization state and retention of the conjugated metabolites. |
Problem 2: Poor peak shape (tailing or fronting).
| Question | Possible Cause(s) | Suggested Solution(s) |
| Are all peaks tailing, or just specific ones? | Secondary interactions with the stationary phase (e.g., silanol interactions). | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if not using MS. For MS, ensure the mobile phase pH is low enough to suppress silanol activity. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Are the peaks fronting? | Sample solvent is stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column void or channeling. | Replace the column. |
Problem 3: Low sensitivity or poor signal-to-noise for metabolites.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Are you using UV or MS detection? | Low concentration of metabolites in the sample. | If using UV, switch to a more sensitive detector like a mass spectrometer. |
| Poor ionization of metabolites in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Experiment with different mobile phase additives (e.g., ammonium formate vs. formic acid) to enhance ionization. | |
| Peak width is too broad. | Optimize the gradient to produce sharper, taller peaks. A faster gradient can sometimes improve peak height, but may sacrifice resolution. |
Experimental Protocols
Protocol 1: Generic Gradient Method Development for Fulvestrant and Metabolites
This protocol outlines a systematic approach to developing a gradient LC method.
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System Preparation:
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Equip an HPLC or UHPLC system with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
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Prepare Mobile Phase A: 0.1% Formic Acid in Water.
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Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Set the column temperature to 40 °C.
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Set the flow rate to 0.4 mL/min.
-
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Scouting Gradient:
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Inject a standard mixture of Fulvestrant and available metabolites.
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Run a linear gradient from 5% B to 95% B over 20 minutes.
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Hold at 95% B for 2 minutes.
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Return to initial conditions and re-equilibrate for 5 minutes.
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Gradient Optimization:
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Based on the scouting run, identify the elution times of the first and last eluting compounds of interest.
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Adjust the initial and final %B to bracket these compounds, allowing for a sufficient separation window.
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Modify the gradient slope (time) to improve the resolution of closely eluting peaks. A shallower gradient over the region where the compounds of interest elute will generally improve separation.
-
-
Further Optimization (if needed):
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If co-elution persists, repeat the process with a different organic modifier (Methanol) or a column with a different stationary phase (e.g., Phenyl-Hexyl).
-
Visualizations
Caption: Workflow for optimizing an LC gradient for Fulvestrant metabolite separation.
References
Addressing matrix effects in the quantification of Fulvestrant-9-sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of Fulvestrant-9-sulfone using LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Fulvestrant-9-sulfone, with a focus on identifying and mitigating matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of Fulvestrant-9-sulfone.[1][2] | Improve Sample Preparation: Employ more effective sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[2] Optimize Chromatography: Modify the LC gradient to achieve better separation of Fulvestrant-9-sulfone from interfering matrix components.[3] Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[4] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for matrix effects. |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components that enhance the ionization of Fulvestrant-9-sulfone.[1] | Similar to addressing ion suppression, focus on improving sample preparation and chromatographic separation to remove the enhancing components. |
| Poor Reproducibility / High Variability | Inconsistent matrix effects between different samples or sample lots.[3] Inadequate homogenization of the sample. Inconsistent sample preparation. | Assess Matrix Effect Variability: Evaluate the matrix effect across at least six different lots of the biological matrix.[5] Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard (SIL-IS) for the most reliable compensation. Standardize Sample Handling: Ensure consistent sample collection, storage, and preparation procedures. |
| Inaccurate Quantification | Uncorrected matrix effects leading to biased results.[1] Inappropriate calibration strategy. | Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[6] Method of Standard Additions: For complex or variable matrices, this method can provide more accurate quantification.[6] Validate the Method Thoroughly: Perform comprehensive validation experiments, including assessment of matrix effect, recovery, and process efficiency. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, inappropriate mobile phase pH, or instrument issues. | Inject a lower concentration of the analyte. Use a guard column and/or implement a more rigorous sample clean-up procedure. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Perform routine maintenance on the LC system, including cleaning the ion source. [5] |
| Inconsistent Retention Times | Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations. | Prepare fresh mobile phase daily. Purge the LC system to remove air bubbles. Replace the analytical column if it shows signs of degradation. Use a column oven to maintain a stable temperature. [5] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the quantification of Fulvestrant-9-sulfone?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Fulvestrant-9-sulfone.[1][4] Biological matrices like plasma contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with the ionization process in the mass spectrometer source.[2][3]
2. How can I assess the presence and magnitude of matrix effects in my assay?
There are two primary methods to assess matrix effects:
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Qualitative Assessment (Post-Column Infusion): A solution of Fulvestrant-9-sulfone is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (dip or peak) in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement.[1][4]
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Quantitative Assessment (Post-Extraction Spike): The response of Fulvestrant-9-sulfone in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
3. What is the best sample preparation technique to minimize matrix effects for Fulvestrant-9-sulfone?
While the optimal technique depends on the specific matrix and required sensitivity, more rigorous sample preparation methods are generally better at reducing matrix effects than simpler ones.
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Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids and other interfering components.
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Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[7][8]
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Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering substances. SPE cartridges with specific chemistries (e.g., C18, mixed-mode) can be optimized to retain Fulvestrant-9-sulfone while washing away a significant portion of the matrix.[5]
4. Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
While a SIL-IS is the gold standard for compensating for matrix effects, it does not eliminate them. The underlying assumption is that the SIL-IS and the analyte will be equally affected by ion suppression or enhancement. However, significant matrix effects can still lead to a loss of sensitivity and may not be completely corrected for if the matrix effect is highly variable between samples. Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography in conjunction with using a SIL-IS.
5. How do I choose an appropriate internal standard if a SIL-IS for Fulvestrant-9-sulfone is not available?
If a SIL-IS is unavailable, a structural analog can be used. The ideal analog should have similar chemical properties (e.g., pKa, logP) and chromatographic retention time to Fulvestrant-9-sulfone to ensure it experiences similar matrix effects. Fulvestrant-d3 has been successfully used as an internal standard for the quantification of fulvestrant and could be considered.[7][9]
Experimental Protocols
Protocol 1: Assessment of Matrix Factor (MF)
This protocol describes the quantitative assessment of matrix effects using the post-extraction spike method.
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Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
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Prepare Neat Solutions: Prepare solutions of Fulvestrant-9-sulfone and the internal standard (if used) in the reconstitution solvent at low and high concentrations.
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Spike Extracted Matrix: Spike the low and high concentration solutions of Fulvestrant-9-sulfone and the internal standard into the blank extracted matrix samples.
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Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.
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Calculate Matrix Factor (MF):
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MF = (Peak Area in Spiked Extracted Matrix) / (Peak Area in Neat Solution)
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An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific SPE sorbent and analyte.
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Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
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SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute Fulvestrant-9-sulfone with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the mobile phase.
Visualizations
Caption: A typical bioanalytical workflow for the quantification of Fulvestrant-9-sulfone.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 8. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal intensity of Fulvestrant-9-sulfone-D3 in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Fulvestrant-9-sulfone-D3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity and achieve robust quantification of this analyte.
Troubleshooting Guide: Low Signal Intensity of this compound
Experiencing low signal intensity for this compound can be a significant challenge. This guide provides a systematic approach to diagnosing and resolving common issues.
Is the issue with the sample, the chromatography, or the mass spectrometer?
This troubleshooting workflow will help you to systematically identify the source of the problem.
Caption: Troubleshooting workflow for low MS signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometric parameters for this compound?
Molecular Weight:
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Fulvestrant-9-sulfone: 622.77 g/mol
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This compound: ~625.79 g/mol (assuming D3 on the fulvestrant core)
Proposed Method Development Strategy:
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Determine the Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer. Since sulfated metabolites often ionize well in negative mode, start with Electrospray Ionization (ESI) in negative mode. Scan Q1 to find the deprotonated molecule, [M-H]⁻, which should be around m/z 624.8.
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Identify Product Ions: Perform a product ion scan on the selected precursor ion (m/z 624.8). Look for characteristic fragments. Sulfated compounds often exhibit a neutral loss of SO₃ (80 Da). Therefore, a major product ion might be observed around m/z 544.8. Other fragments may also be present.
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Select and Optimize MRM Transitions: Based on the most intense and specific product ions, set up your MRM transitions. A good starting point would be to monitor at least two transitions for confirmation.
Table 1: Predicted and Known MRM Transitions
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | Negative ESI | ~624.8 | To be determined | Expect a potential neutral loss of SO₃ (80 Da). |
| Fulvestrant | Negative ESI | 605.2 - 605.5 | 427.4 - 427.5 | Published transition for reference.[1][2] |
| Fulvestrant-D3 (IS) | Negative ESI | 608.5 - 608.6 | 430.4 - 430.5 | Published transition for reference.[1][2] |
Q2: How can I optimize the ESI source parameters to improve signal?
A2: Optimization of ESI source parameters is critical for achieving maximum sensitivity. The optimal values can vary between instruments, but the general principles remain the same.
Table 2: Typical ESI Source Parameters for Fulvestrant Analysis
| Parameter | Typical Value | Troubleshooting Tip |
| IonSpray Voltage | -4500 V to -5500 V | Too low voltage leads to poor ionization; too high can cause instability. |
| Temperature | 400°C - 500°C | Higher temperatures aid desolvation, but excessive heat can cause thermal degradation. |
| Nebulizer Gas (Gas 1) | 50 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray. |
| Turbo Gas (Gas 2) | 50 - 60 psi | Assists in solvent evaporation. |
| Curtain Gas | 10 - 20 psi | Prevents solvent droplets and neutral molecules from entering the mass analyzer. |
| Collision Gas (CAD) | 8 - 12 psi | Higher pressure can increase fragmentation but may also reduce the precursor ion signal. |
Source: Adapted from published methods for Fulvestrant analysis.
Q3: What are the common issues related to sample preparation that can affect signal intensity?
A3: Sample preparation is a critical step. Inadequate cleanup can lead to ion suppression, where other molecules in the sample matrix co-eluting with your analyte compete for ionization, thereby reducing the signal of your analyte.
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Matrix Effects: Biological samples like plasma are complex. Endogenous lipids and proteins can cause significant ion suppression.
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Poor Extraction Recovery: If the analyte is not efficiently extracted from the sample matrix, the signal will naturally be low.
Recommended Sample Preparation Protocol (Liquid-Liquid Extraction):
A common and effective method for extracting Fulvestrant and its metabolites from plasma is Liquid-Liquid Extraction (LLE).
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Sample Aliquot: Start with a known volume of your sample (e.g., 500 µL of plasma).
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Internal Standard: Spike the sample with your internal standard (this compound).
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Extraction Solvent: Add an appropriate organic solvent. Methyl tertiary butyl ether (MTBE) has been shown to be effective for Fulvestrant.[1]
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Vortex and Centrifuge: Vortex the mixture thoroughly (e.g., for 10 minutes) to ensure complete extraction, followed by centrifugation (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.[1]
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Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your mobile phase.
Q4: How does Fulvestrant work, and can this knowledge aid in my experiments?
A4: Understanding the mechanism of action of Fulvestrant can provide context for its analysis in biological systems. Fulvestrant is a selective estrogen receptor (ER) downregulator (SERD). It binds to the estrogen receptor and triggers its degradation, thereby blocking estrogen-mediated signaling pathways that are crucial for the growth of certain types of breast cancer.
Caption: Simplified Fulvestrant mechanism of action.
This understanding is particularly relevant when studying drug metabolism and efficacy, as you are measuring the levels of the drug and its metabolites that are responsible for this therapeutic effect.
References
Overcoming poor recovery of Fulvestrant-9-sulfone during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor recovery of Fulvestrant-9-sulfone during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is Fulvestrant-9-sulfone and why is its recovery a concern?
A1: Fulvestrant-9-sulfone is a metabolite of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] Accurate quantification of both Fulvestrant and its metabolites, such as Fulvestrant-9-sulfone, is crucial for pharmacokinetic and drug metabolism studies. Poor or inconsistent recovery of Fulvestrant-9-sulfone during sample extraction can lead to inaccurate analytical results, impacting the reliability of these studies.
Q2: What are the key chemical properties of Fulvestrant and Fulvestrant-9-sulfone that influence their extraction?
A2: Understanding the physicochemical properties of both analytes is fundamental to developing an effective extraction strategy. Fulvestrant is a highly lipophilic compound, reflected in its high LogP value, and is practically insoluble in water.[3] Fulvestrant-9-sulfone, due to the addition of a sulfone group, is expected to be more polar than its parent compound, Fulvestrant. This difference in polarity is a critical factor to consider when selecting extraction solvents and sorbents.
Physicochemical Properties of Fulvestrant and Fulvestrant-9-sulfone
| Property | Fulvestrant | Fulvestrant-9-sulfone (Predicted) |
| Molecular Formula | C₃₂H₄₇F₅O₃S | C₃₂H₄₇F₅O₄S |
| Molecular Weight | 606.77 g/mol | 622.77 g/mol |
| Predicted LogP | ~8.9 - 9.2 | ~7.5 - 8.5 |
| Predicted pKa | ~10.27 (phenolic hydroxyl) | ~10.3 (phenolic hydroxyl) |
| Water Solubility | Insoluble | Very low |
LogP and pKa values for Fulvestrant-9-sulfone are predicted based on its chemical structure and may vary slightly depending on the prediction software used.
Q3: What are the common reasons for poor recovery of Fulvestrant-9-sulfone?
A3: Poor recovery of Fulvestrant-9-sulfone can stem from several factors related to its chemical nature and the extraction methodology. Given its presumed higher polarity compared to Fulvestrant, common issues include:
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Inappropriate solvent selection in Liquid-Liquid Extraction (LLE): The chosen organic solvent may not have the optimal polarity to efficiently partition the more polar sulfone metabolite from the aqueous sample matrix.
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Suboptimal sorbent and solvent choice in Solid-Phase Extraction (SPE): The SPE sorbent may not provide adequate retention for the more polar analyte, leading to its loss during sample loading or washing steps. Conversely, the elution solvent may not be strong enough to desorb the analyte from the sorbent.
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Sample Matrix Effects: Components in the biological matrix (e.g., plasma proteins, lipids) can interfere with the extraction process, either by binding to the analyte or by affecting the efficiency of the extraction solvent or sorbent.
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pH of the Sample: The ionization state of the phenolic hydroxyl group can influence the analyte's solubility and interaction with the extraction medium.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve poor recovery of Fulvestrant-9-sulfone in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
A common starting point for LLE of Fulvestrant and its metabolites from plasma is using a water-immiscible organic solvent.
Problem: Low recovery of Fulvestrant-9-sulfone in the organic phase.
Troubleshooting Workflow for LLE
References
Technical Support Center: Managing Variability in Fulvestrant-9-sulfone-D3 Internal Standard Response
Welcome to the technical support center for managing variability in your Fulvestrant-9-sulfone-D3 internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is the deuterium-labeled version of Fulvestrant-9-sulfone. It is an ideal internal standard for the quantification of fulvestrant and its metabolites in biological matrices.[1] As a stable isotope-labeled (SIL) internal standard, it shares near-identical physicochemical properties with the analyte of interest.[2] This structural similarity allows it to co-elute with the analyte and experience similar effects from sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[2]
Q2: My this compound internal standard response is highly variable across my sample batch. What are the potential causes?
High variability in the internal standard response can stem from several sources throughout the analytical workflow. The most common causes include:
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Inconsistent Sample Preparation: Errors such as inaccurate pipetting of the IS, inconsistent extraction recovery, or incomplete protein precipitation can lead to significant variability.[2]
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Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the IS and either suppress or enhance its ionization in the mass spectrometer.[3][4]
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Instrument-Related Issues: Fluctuations in the LC system's performance (e.g., inconsistent injection volumes) or the mass spectrometer's sensitivity can cause IS response to drift.[2]
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Internal Standard Stability: Degradation of the this compound during sample storage or processing can lead to a decreased response.[2]
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Human Error: Mistakes such as accidental double-spiking or omission of the IS in some samples are also common culprits.
Q3: How much variability in the internal standard response is considered acceptable?
While there is no universally agreed-upon acceptance criterion, a common practice is to investigate if the IS response for a sample deviates by more than 50% from the mean IS response of the calibration standards and quality controls in the same run.[2] However, it is crucial to establish assay-specific criteria based on your method's performance and regulatory guidelines.[5] Trends and systemic differences in IS response between study samples and calibration/QC samples should always be investigated, even if they fall within a predefined range.[5]
Q4: Can a variable internal standard response still provide accurate quantitative results?
In some cases, yes. If the this compound internal standard is "tracking" the analyte correctly, meaning it is affected by variability in the same way as the analyte, the ratio of their responses will remain constant, and the calculated concentration will be accurate.[2][6] However, significant or systematic variability is a red flag that indicates a potential issue with the assay's robustness and should be thoroughly investigated.[5][7][8]
Troubleshooting Guides
Issue 1: Random and Sporadic Variability in IS Response
This type of variability, often seen as "fliers" or outliers in the data, typically points to inconsistencies in sample handling and preparation.
Troubleshooting Steps:
-
Review Sample Preparation Records: Carefully check pipetting logs and extraction procedure notes for any documented errors.
-
Evaluate Extraction Efficiency: Re-evaluate the extraction method for consistency. Ensure thorough mixing and consistent timing for each step.
-
Check for IS Addition Errors: If possible, re-prepare a subset of the affected samples to rule out IS spiking errors.
-
Assess for Sample Inhomogeneity: Ensure samples were completely thawed and vortexed before aliquoting.[7][8]
Issue 2: Systematic Drift or Trend in IS Response
A gradual increase or decrease in the IS response over the course of an analytical run often suggests an instrument-related problem.
Troubleshooting Steps:
-
Inspect the LC System: Check for leaks, pressure fluctuations, and proper solvent levels.
-
Examine the Autosampler: Verify the injection volume accuracy and precision.
-
Clean the Mass Spectrometer Source: A dirty ion source can lead to a gradual decline in signal intensity.
-
Re-inject a Subset of Samples: If the trend disappears upon re-injection, the issue may have been transient. If it persists, further instrument diagnostics are needed.
Issue 3: Consistently Higher or Lower IS Response in Study Samples Compared to Calibration Standards and QCs
This pattern is a strong indicator of matrix effects that are not being adequately compensated for by the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to confirm the presence of ion suppression or enhancement in your study samples.
-
Optimize Chromatographic Separation: Modify the LC gradient to better separate the IS from co-eluting matrix components.
-
Improve Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Samples: Diluting the study samples with the blank matrix can sometimes mitigate matrix effects.[6]
Data Presentation
Table 1: Example of Internal Standard Response Variability Data
| Sample ID | IS Peak Area | % Deviation from Mean | Potential Cause |
| Cal 1 | 1,250,000 | -4.2% | Acceptable |
| Cal 2 | 1,310,000 | +0.4% | Acceptable |
| QC Low | 1,280,000 | -1.9% | Acceptable |
| Study 1 | 1,350,000 | +3.5% | Acceptable |
| Study 2 | 650,000 | -50.2% | Outlier - Investigate |
| Study 3 | 1,980,000 | +51.7% | Outlier - Investigate |
| QC High | 1,320,000 | +1.2% | Acceptable |
Mean IS Peak Area for Calibrators and QCs: 1,305,000
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Evaluate Matrix Effects
-
Sample Preparation:
-
Extract a blank matrix sample using your established procedure.
-
Prepare a neat solution of this compound in the final reconstitution solvent at the working concentration.
-
-
Spiking:
-
Take the extracted blank matrix and spike it with the this compound neat solution.
-
Prepare a second sample by adding the same amount of the IS neat solution to an equivalent volume of the reconstitution solvent (neat sample).
-
-
Analysis:
-
Inject both samples into the LC-MS/MS system and record the peak area of the internal standard.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Sample) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mandatory Visualizations
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: A decision tree for troubleshooting internal standard variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Best practices for storing and handling Fulvestrant-9-sulfone-D3
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the storage, handling, and use of Fulvestrant-9-sulfone-D3 in a research setting.
Section 1: Storage and Handling FAQs
Q1: What are the recommended storage conditions for this compound?
This compound should be stored under specific conditions to ensure its stability and integrity. Always refer to the manufacturer's certificate of analysis for product-specific recommendations. General best practices are summarized below.
Data Presentation: Recommended Storage Conditions
| Condition | Solid Form | In Solution |
| Temperature | -20°C for long-term storage.[1] | -20°C for up to 3 months (in DMSO or ethanol). |
| 2-8°C for short-term storage.[2] | Aqueous solutions are not recommended for storage beyond one day. | |
| Light | Store in the original light-protecting vial (e.g., amber vial). | Protect from light. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. | Purge the solvent with an inert gas before preparing the solution. |
Q2: I need to open a new vial of solid this compound. What is the correct procedure?
To prevent contamination with atmospheric moisture, which can lead to H/D (Hydrogen-Deuterium) exchange and compromise the isotopic purity of the compound, follow these steps:
-
Remove the vial from the freezer or refrigerator.
-
Allow the container to warm completely to room temperature before opening. This is a critical step to prevent condensation from forming inside the vial.
-
Once at room temperature, briefly centrifuge the vial to ensure all powder is at the bottom.
-
Open the vial in a dry, inert atmosphere, such as a glove box or under a stream of nitrogen or argon, if possible.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Based on the safety data sheets for Fulvestrant and its deuterated analogs, appropriate PPE should be worn to avoid exposure.
-
Gloves: Wear protective gloves.
-
Lab Coat: A lab coat is required.
-
Eye Protection: Use safety goggles with side shields.
-
Respiratory Protection: If working with the solid compound outside of a fume hood, a suitable respirator may be necessary. Ensure adequate ventilation.
Section 2: Experimental Protocols and Methodologies
This compound is primarily used as an internal standard for the quantitative analysis of Fulvestrant and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Fulvestrant in Plasma using this compound as an Internal Standard
This protocol is a synthesized example based on published methodologies.[3]
-
Preparation of Standards and Internal Standard (IS) Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 500 µg/mL.
-
Create a working IS solution by diluting the stock solution to 100 ng/mL.[4]
-
Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of a non-deuterated Fulvestrant standard and a fixed concentration of the IS working solution into blank plasma.
-
-
Sample Preparation (Supported-Liquid Extraction - SLE):
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Load the mixture onto an SLE cartridge and wait for 5-10 minutes.
-
Elute the analytes from the cartridge with an appropriate organic solvent (e.g., methyl tertiary butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Data Presentation: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Agilent SB-C18 (2.1 × 50 mm, 1.8 µm) or equivalent |
| Mobile Phase | Acetonitrile and water (75:25, v/v) with 1mM ammonium acetate |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Fulvestrant) | m/z 605.5 → 427.5[3] |
| MRM Transition (Fulvestrant-d3) | m/z 608.5 → 430.5[3] |
Experimental Workflow: LC-MS/MS Sample Analysis
Caption: Workflow for quantifying Fulvestrant in plasma using a deuterated internal standard.
Section 3: Troubleshooting Guide
Q4: My internal standard (this compound) signal is highly variable across my sample batch. What should I investigate?
High variability in the internal standard signal can compromise the accuracy of your results.[5] This workflow can help diagnose the root cause.
Troubleshooting Workflow: Internal Standard Signal Variability
Caption: A logical workflow for diagnosing the root cause of internal standard variability.
Q5: I am concerned about losing the deuterium label (H/D exchange). How can I prevent this and test for it?
H/D exchange can occur in the presence of protic solvents (like water or methanol) or under acidic/basic conditions, especially if the deuterium atoms are on heteroatoms or at acidic/basic sites.
-
Prevention:
-
Always use anhydrous, deuterated solvents when preparing stock solutions if possible.
-
Minimize exposure to atmospheric moisture by handling the compound under an inert atmosphere.
-
Avoid storing solutions in protic, non-deuterated solvents for extended periods.
-
-
Testing for H/D Exchange:
-
Prepare two sets of samples. Set A: Spike the IS into a neat (pure) solvent. Set B: Spike the IS into a blank sample matrix (e.g., plasma).
-
Incubate both sets under your standard analytical conditions (time, temperature).
-
Process and analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated Fulvestrant-9-sulfone in Set B compared to Set A. A significant increase suggests H/D back-exchange is occurring.
-
Q6: My analyte (Fulvestrant) and internal standard (this compound) peaks are separating chromatographically. Is this a problem?
Yes, this can be a problem. Deuterated internal standards are expected to co-elute perfectly with the non-deuterated analyte.[6] Chromatographic separation, even if slight, means the two compounds are not experiencing the exact same conditions as they pass through the LC system and enter the mass spectrometer. This can lead to differential matrix effects, where one compound experiences more ion suppression or enhancement than the other, leading to inaccurate quantification.
-
Solution:
-
Re-evaluate Chromatography: Adjust your mobile phase gradient, flow rate, or column temperature to try and merge the peaks.
-
Check IS Purity: While unlikely to be the primary cause of separation, confirm the purity of your standard with the supplier.
-
Consider a Different IS: In rare cases, the deuterium labeling can slightly alter the compound's polarity, causing separation. If the issue cannot be resolved chromatographically, a different internal standard (e.g., one with ¹³C labeling) might be necessary.[6]
-
Section 4: Signaling Pathway
Q7: How does Fulvestrant (the parent compound) work? Can you provide a diagram?
Fulvestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) with high affinity, inducing a conformational change that prevents the receptor from dimerizing and translocating to the nucleus. This action blocks the transcription of estrogen-responsive genes. Furthermore, the binding of Fulvestrant flags the estrogen receptor for degradation by the cell's proteasome machinery, leading to a significant reduction in the total number of ERs in the cancer cell.[7]
Mechanism of Action: Fulvestrant and the Estrogen Receptor
Caption: Fulvestrant blocks estrogen binding and promotes estrogen receptor degradation.
References
- 1. This compound | CAS 98008-06-1 | ESS | Biomol.com [biomol.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving interferences in Fulvestrant metabolite assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with fulvestrant metabolite assays. The following information is designed to help identify and resolve common interferences and other issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing falsely elevated estradiol levels in our immunoassay when analyzing samples from patients treated with fulvestrant. What is the likely cause and how can we resolve this?
A: This is a well-documented interference issue. Due to the structural similarity between fulvestrant and estradiol, fulvestrant can cross-react with the antibodies used in many commercially available estradiol immunoassays.[1][2][3][4][5] This cross-reactivity leads to falsely high readings of estradiol, which can lead to incorrect clinical assessments.[2][5][6]
Resolution:
-
Methodological Change: The most effective solution is to switch to a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS can differentiate between fulvestrant and estradiol based on their different molecular weights, thus eliminating the interference.[2]
-
Interference Identification: A simple method to identify this interference in an immunoassay is to perform a serial dilution of the sample. In the presence of fulvestrant interference, the estradiol results will not be linear upon dilution.[6][7] A dilution-to-direct sample estradiol ratio of approximately 2 can be indicative of fulvestrant interference, whereas a ratio of around 1 is expected in samples without this interference.[6][7][8]
Q2: What are the major metabolites of fulvestrant and what are their characteristics?
A: Fulvestrant is extensively metabolized in the liver, primarily through oxidation and conjugation pathways.[9][10] The key biotransformation routes include:
-
Oxidation of the steroidal backbone, leading to the formation of a 17-ketone metabolite .[11]
-
Oxidation of the side chain sulphoxide to a sulphone metabolite .[11]
-
Conjugation at the 3- and 17-positions of the steroid nucleus to form sulfates and glucuronides .[11][12]
The 17-keto and sulphone metabolites have been found to have little to no estrogenic activity. The 17-keto metabolite shows some antiestrogenic activity, but it is significantly less potent than the parent fulvestrant.[11]
Q3: We are developing an LC-MS/MS method for fulvestrant metabolites and are experiencing signal suppression. What are the potential causes and how can we troubleshoot this?
A: Signal suppression in LC-MS/MS is a common phenomenon known as a "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte.[13][14][15]
Potential Causes of Matrix Effects:
-
Endogenous Phospholipids: These are common culprits in plasma and serum samples that can co-elute with analytes and cause ion suppression.[14]
-
Salts and Other Matrix Components: High concentrations of salts or other small molecules from the biological matrix can also interfere with the ionization process.[15]
-
Poor Sample Clean-up: Inefficient removal of matrix components during sample preparation is a primary reason for significant matrix effects.[13]
Troubleshooting Strategies:
-
Optimize Sample Preparation: Improve the sample clean-up procedure to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation.
-
Chromatographic Separation: Adjust the chromatographic conditions to separate the analytes of interest from the co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of chromatography column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in the same way as the analyte.[15]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also compromise the sensitivity of the assay.
Q4: Our LC-MS/MS assay for fulvestrant metabolites is showing poor peak shape and retention time shifts. What should we investigate?
A: Poor peak shape (e.g., tailing, fronting, or splitting) and shifting retention times can be caused by a variety of factors related to the sample, mobile phase, or the LC system itself.[16][17]
Troubleshooting Checklist:
-
Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, degassed, and that the pH is consistent. Inconsistent mobile phase composition can lead to retention time shifts.
-
Column Contamination: The analytical column can become contaminated with matrix components over time, leading to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace the column.[16]
-
Injection Solvent: The composition of the solvent used to dissolve the extracted sample can affect peak shape. If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
System Leaks or Blockages: Check the LC system for any leaks or blockages that could cause pressure fluctuations and affect retention times.
-
Column Overloading: Injecting too much analyte can lead to peak fronting. Try diluting the sample.[16]
Quantitative Data Summary
Table 1: Effect of Fulvestrant on Estradiol Immunoassays
| Assay Type | Observation | Reference |
| Immunoassay (Siemens Centaur XP) | Fulvestrant cross-reactivity observed, leading to higher estradiol results compared to LC-MS/MS. | [1] |
| Immunoassay (Abbott Architect) | Fulvestrant cross-reactivity observed, leading to higher estradiol results compared to LC-MS/MS. | [1] |
| Immunoassay (Immulite 2000) | Interference from fulvestrant reported, causing false elevations in estradiol levels. | [18] |
| Immunoassay (Access Sensitive Estradiol Assay) | Claimed to be free of interference from fulvestrant. | [18] |
Table 2: Dilution Method for Identifying Fulvestrant Interference in Estradiol Immunoassays
| Sample Type | Mean Estradiol Ratio (Diluted/Direct) | Range | Reference |
| Serum spiked with fulvestrant | 2.1 ± 0.4 | 1.7 - 2.9 | [6][7] |
| Patients on fulvestrant treatment | 2.4 ± 0.4 | 1.6 - 3.0 | [6][7][8] |
| Control group (no fulvestrant) | 1.1 ± 0.1 | 0.8 - 1.3 | [6][7][8] |
Experimental Protocols
Protocol 1: Interference Testing by Serial Dilution in Immunoassays
Objective: To determine if fulvestrant is interfering with an estradiol immunoassay.
Methodology:
-
Obtain a patient sample that is suspected to have fulvestrant interference.
-
Measure the estradiol concentration in the neat (undiluted) sample using the immunoassay.
-
Perform a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the assay-specific diluent.
-
Measure the estradiol concentration in each of the diluted samples.
-
Calculate the "corrected" estradiol concentration for each dilution by multiplying the measured value by the dilution factor.
-
Analysis: If there is no interference, the corrected estradiol concentrations should be consistent across all dilutions. If fulvestrant is interfering, the corrected concentrations will decrease with increasing dilution, indicating a non-linear response.
Protocol 2: LC-MS/MS Method for Fulvestrant Quantification
Objective: To accurately quantify fulvestrant in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Spike plasma samples with a known concentration of a stable isotope-labeled internal standard (e.g., fulvestrant-d3).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.
-
Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of fulvestrant from potential interferences.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the ion source to electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for fulvestrant.
-
Monitor specific precursor-to-product ion transitions for both fulvestrant and the internal standard. For example, for fulvestrant, a transition of m/z 605.5 → 427.5 has been used.[19]
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of fulvestrant.
-
Calculate the concentration of fulvestrant in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of Fulvestrant metabolites with key troubleshooting points.
Caption: Logical pathway for identifying and resolving assay interferences.
References
- 1. Oestradiol measurement during fulvestrant treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hsa.gov.sg [hsa.gov.sg]
- 3. A method to detect fulvestrant interference in estradiol in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol immunoassays â interference from the drug fulvestrant (Faslodex®) may cause falsely elevated estradiol results - [medicinesresources.nhs.uk]
- 5. Fulvestrant May Falsely Increase 17β-Estradiol Levels in Immunoassays: A Case Report of a 57-Year-Old Postmenopausal Patient With Recurrent Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to detect fulvestrant interference in estradiol in breast cancer patients – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. A method to detect fulvestrant interference in estradiol in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. droracle.ai [droracle.ai]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. restek.com [restek.com]
- 17. zefsci.com [zefsci.com]
- 18. iatdmct2024.org [iatdmct2024.org]
- 19. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation for Fulvestrant: A Comparative Guide to Internal Standards
A crucial aspect of pharmacokinetic and bioequivalence studies for the potent estrogen receptor antagonist Fulvestrant is the rigorous validation of the bioanalytical methods used for its quantification in biological matrices. The choice of an appropriate internal standard is paramount for ensuring the accuracy and precision of these methods. While various deuterated analogs of Fulvestrant are available, this guide provides a comparative overview of validated bioanalytical methods, with a focus on the performance of commonly used internal standards.
Initial research for this guide sought to evaluate the performance of Fulvestrant-9-sulfone-D3 as an internal standard. However, a comprehensive review of published literature and regulatory filings did not yield specific data on its use for the quantitative analysis of Fulvestrant. This compound is a labeled analog of a Fulvestrant metabolite and is used in that context. In contrast, for the bioanalysis of the parent drug, Fulvestrant-D3 and Fulvestrant-D5 are the predominantly utilized and well-documented deuterated internal standards.
This guide, therefore, presents a detailed comparison of two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Fulvestrant in human plasma, one utilizing Fulvestrant-D3 and the other Fulvestrant-D5 as the internal standard. The data presented is compiled from various sources, including published studies and regulatory documents.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key validation parameters for two distinct LC-MS/MS methods for Fulvestrant quantification, highlighting the performance characteristics associated with the use of either Fulvestrant-D3 or Fulvestrant-D5 as the internal standard.
Table 1: Method Validation Summary using Fulvestrant-D3 as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.100 to 25.0 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
| Intra-day Precision (%RSD) | ≤ 3.1% |
| Inter-day Precision (%RSD) | ≤ 2.97% |
| Accuracy (at LLOQ) | 84.5% |
| Overall Recovery | 79.29% |
Table 2: Method Validation Summary using Fulvestrant-D5 as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.052 to 40 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed |
| Lower Limit of Quantification (LLOQ) | 0.054 ng/mL |
| Precision at LLOQ and ULOQ | 1.8% to 5.5% |
| Accuracy at LLOQ and ULOQ | 90.6% to 100.8% |
| Average Recovery of Drug | 97.4% to 100.2% |
| Average Recovery of IS | 100.0% |
Experimental Protocols
The successful implementation of these bioanalytical methods relies on meticulous adherence to the experimental protocols. Below are the detailed methodologies for the two compared methods.
Method 1: LC-MS/MS with Fulvestrant-D3 Internal Standard
This method is designed for the quantification of Fulvestrant in human plasma.
1. Sample Preparation:
-
A liquid-liquid extraction (LLE) technique is employed.
-
To 500 µL of human plasma, the internal standard (Fulvestrant-D3) is added.
-
The extraction is performed using methyl tertiary butyl ether (MTBE) as the extracting solvent.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Chromolith RP-18e (100 × 4.6 mm)[1]
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v)[1]
-
Flow Rate: 1.0 mL/min with approximately 50% flow splitting[1]
-
Run Time: Less than 3.0 minutes[1]
3. Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM) in negative ion mode[1]
-
Transitions:
Method 2: LC-MS/MS with Fulvestrant-D5 Internal Standard
This method provides a robust approach for the determination of Fulvestrant in plasma.
1. Sample Preparation:
-
A liquid-liquid extraction procedure is utilized.
-
The internal standard (Fulvestrant-D5) is added to the plasma samples.
-
Further details on the specific extraction solvent and procedure are proprietary to the filing entity but follow standard LLE principles.
2. Chromatographic Conditions:
-
The specific column and mobile phase composition are not publicly detailed but are optimized to achieve separation of Fulvestrant and the internal standard.
3. Mass Spectrometric Detection:
-
Mode: Tandem Mass Spectrometry (MS/MS)
-
Analyte: Fulvestrant (MW = 606.77 g/mol )
-
Internal Standard: Fulvestrant-D5 (MW = 611.81 g/mol )
Visualizing the Bioanalytical Workflow
To provide a clear overview of the logical steps involved in the validation of a bioanalytical method, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for Bioanalytical Method Validation.
References
A Comparative Guide to Internal Standards for Fulvestrant Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Fulvestrant, a potent estrogen receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly in complex biological matrices. This guide provides an objective comparison of Fulvestrant-9-sulfone-D3 with other commonly employed internal standards, supported by available experimental data and detailed methodologies.
The Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for Fulvestrant analysis are stable isotope-labeled (SIL) internal standards and non-deuterated structural analogs.
Performance Comparison of Internal Standards
Data Presentation: Performance of Fulvestrant-D3 as an Internal Standard
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of Fulvestrant using Fulvestrant-D3 as the internal standard, based on data from published studies. This serves as a benchmark for what can be expected from a well-optimized bioanalytical method.
| Parameter | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Fulvestrant-D3 | Human Plasma | 0.100 - 25.00 | 84.5 - 100.0 | Intra-day: ≤ 3.1, Inter-day: ≤ 2.97 | Analyte: 65.00 - 71.17, IS: 79.29 | IS normalized factor: 0.893 - 0.983 | [1] |
| Fulvestrant-D3 | Rat Plasma | 0.05 - 100.0 | Within ±15 | < 8.03 | 85.81 - 97.59 | 90.18 - 95.02 | [2] |
Comparative Discussion of Internal Standard Options
1. This compound (Deuterated Metabolite)
Fulvestrant-9-sulfone is a metabolite of Fulvestrant. Using a deuterated version of a major metabolite as an internal standard can be advantageous, particularly if the metabolite's physicochemical properties are very similar to the parent drug.
-
Potential Advantages:
-
May closely mimic the extraction recovery and chromatographic behavior of the parent drug.
-
As a SIL-IS, it is expected to effectively compensate for matrix effects.
-
-
Potential Disadvantages:
-
Differences in ionization efficiency between the metabolite and the parent drug can exist, potentially affecting accuracy if not carefully validated.[3]
-
The presence of the endogenous (non-labeled) metabolite in samples could potentially interfere with the analysis, although the mass difference in a mass spectrometer should mitigate this.
-
2. Fulvestrant-D3 (Deuterated Parent Drug)
This is the most widely used internal standard for Fulvestrant analysis.[1][2] The deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain very similar.
-
Advantages:
-
Considered the "gold standard" as it has nearly identical extraction, chromatographic, and ionization properties to the analyte.
-
Effectively compensates for matrix effects.
-
-
Disadvantages:
-
Potential for isotopic contribution from the analyte to the internal standard signal, and vice versa, if not chromatographically resolved.
-
In rare cases, deuterium substitution can cause a slight shift in retention time (isotopic effect), which may lead to differential matrix effects if co-elution is not perfect.
-
3. Non-Deuterated Structural Analogs
A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. For example, norethistrone has been used as an internal standard for Fulvestrant in some studies.
-
Advantages:
-
Generally more readily available and less expensive than SIL-IS.
-
-
Disadvantages:
-
Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
-
May not effectively compensate for matrix effects, potentially leading to decreased accuracy and precision.
-
Mandatory Visualizations
Fulvestrant Signaling Pathway
Caption: Mechanism of action of Fulvestrant in blocking the estrogen receptor signaling pathway.
Experimental Workflow for Internal Standard Comparison
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Fulvestrant-9-Sulfone: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of fulvestrant and its metabolites, accurate quantification of impurities and degradation products is paramount. Fulvestrant-9-sulfone, a known metabolite and potential impurity, requires precise analytical methods for its assessment. This guide provides a comparative overview of suitable analytical techniques for the determination of Fulvestrant-9-sulfone, focusing on linearity and range, supported by detailed experimental protocols and workflow visualizations.
This comparison focuses on two primary analytical techniques: Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for the sole quantification of Fulvestrant-9-sulfone are not widely published, this guide leverages established methods for fulvestrant and its related compounds to propose robust analytical approaches.
Method Performance Comparison
The selection of an analytical method hinges on various factors, including sensitivity, selectivity, and the specific requirements of the study. Below is a comparison of a proposed UPLC-PDA method and a potential LC-MS/MS method for the quantification of Fulvestrant-9-sulfone.
| Parameter | UPLC-PDA Method | LC-MS/MS Method (Hypothetical) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 0.1 - 10 µg/mL | 0.05 - 50 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 ng/mL |
| Selectivity | Good; based on chromatographic retention time and UV spectrum. | Excellent; based on retention time and specific mass-to-charge ratio transitions. |
| Advantages | Readily available instrumentation, robust, and cost-effective for routine analysis. | High sensitivity and selectivity, suitable for bioanalytical applications and trace-level quantification. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for matrix interference. | Higher equipment cost and complexity, potential for matrix effects impacting ionization. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
UPLC-PDA Method for Fulvestrant-9-Sulfone Quantification
This method is adapted from a stability-indicating UPLC method developed for fulvestrant and its impurities.
1. Instrumentation:
-
Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and a PDA Detector.
-
Empower 3 Chromatography Data Software.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 90% A
-
1-5 min: Linear gradient to 10% A
-
5-6 min: 10% A
-
6-6.1 min: Return to 90% A
-
6.1-8 min: 90% A (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 280 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Fulvestrant-9-sulfone reference standard in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing fulvestrant and its related substances in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
Alternative Method: LC-MS/MS
For higher sensitivity, particularly in biological matrices, an LC-MS/MS method is recommended. While a specific validated method for Fulvestrant-9-sulfone is not detailed here, a typical approach would involve:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for Fulvestrant-9-sulfone.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for Fulvestrant-9-sulfone would need to be determined through infusion experiments.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be required to remove matrix interferences from biological samples.
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the key steps involved in the UPLC-PDA method development and sample analysis.
Caption: UPLC-PDA analysis workflow for Fulvestrant-9-sulfone.
Caption: Logical flow for analytical method validation.
A Comparative Guide to the Bioanalysis of Fulvestrant and its Metabolites: Accuracy and Precision in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fulvestrant and its metabolites, with a primary focus on assay accuracy and precision. The methodologies discussed are pivotal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While extensive data is available for the parent drug, Fulvestrant, this guide also addresses the analytical considerations for its key metabolites.
Introduction to Fulvestrant and its Metabolism
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen signaling pathways. The metabolism of Fulvestrant is extensive, occurring through pathways analogous to those of endogenous steroids. The primary metabolites include the 17-ketone metabolite, the sulfone metabolite, and various phase II glucuronide and sulfate conjugates. Understanding the in vivo concentrations of these metabolites is crucial for a complete picture of Fulvestrant's disposition and potential effects.
Comparative Analysis of Bioanalytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Fulvestrant and its metabolites in biological matrices due to its high sensitivity, specificity, and selectivity.[1][2] Various LC-MS/MS methods have been validated for Fulvestrant in plasma, demonstrating excellent performance characteristics.
Data Presentation: Fulvestrant Assay Performance
The following table summarizes the performance characteristics of published LC-MS/MS assays for Fulvestrant in human and rat plasma.
| Method Reference | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Recovery (%) |
| Oriental Journal of Chemistry[1] | Human Plasma | 0.100 - 25.0 | ≤ 3.1 | ≤ 2.97 | Within ±15% | 79.29 |
| Biomed Chromatogr[2] | Rat Plasma | 0.05 - 100.0 | Not Reported | Not Reported | Within ±15% | 85.81 - 97.59 |
| FDA Access Data[3] | Not Specified | 0.25 - 75 | 0.53 - 4.74 | Not Reported | 97.67 - 102.93 | 58.97 |
| FDA Access Data[4] | Not Specified | 0.052 - 40 | 1.8 - 4.9 | 1.9 - 8.6 | 92.6 - 110.2 | 97.4 - 100.2 |
Note: While specific quantitative validation data for the metabolites of Fulvestrant are not widely published, the principles and methodologies outlined for the parent drug are directly applicable. The low plasma concentrations of the 17-ketone and sulfone metabolites, often near or below the limit of quantification of assays for the parent drug, present a significant analytical challenge.[5]
Experimental Protocols
Generic LC-MS/MS Method for Fulvestrant Quantification
This protocol provides a generalized workflow for the determination of Fulvestrant in plasma.
a. Sample Preparation (Liquid-Liquid Extraction - LLE) [1]
-
To 500 µL of plasma, add an internal standard (e.g., Fulvestrant-d3).
-
Add a suitable extraction solvent (e.g., methyl tertiary butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Chromatographic Conditions [1][2]
-
Column: A C18 reversed-phase column is typically used (e.g., Chromolith RP-18e, Agilent SB-C18).
-
Mobile Phase: A mixture of an aqueous solvent (e.g., 0.5% acetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
c. Mass Spectrometric Conditions [1][2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for Fulvestrant.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Considerations for Metabolite Assay Development
While specific protocols for Fulvestrant metabolites are scarce in the literature, a validated assay would follow the same principles as for the parent drug. Key considerations include:
-
Reference Standards: Obtaining pure reference standards for each metabolite is essential for method development and validation.
-
Internal Standard: Ideally, a stable isotope-labeled version of each metabolite should be used as the internal standard.
-
Chromatographic Separation: The LC method must be capable of resolving Fulvestrant from its various metabolites to ensure accurate quantification.
-
Mass Spectrometry: Specific MRM transitions for each metabolite need to be identified and optimized.
Mandatory Visualizations
Fulvestrant Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of Fulvestrant.
Experimental Workflow for Fulvestrant Bioanalysis
Caption: General workflow for Fulvestrant bioanalysis.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Evaluating the Stability of Fulvestrant-9-sulfone-D3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fulvestrant and its metabolites, the stability of internal standards is paramount for ensuring accurate and reliable data. Fulvestrant-9-sulfone-D3, a deuterated analog of the fulvestrant metabolite, is often employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comparative evaluation of the stability of this compound in various biological matrices against its non-deuterated counterpart, Fulvestrant-9-sulfone. The following data and protocols are based on established bioanalytical method validation guidelines and principles of stable isotope-labeled internal standards.
Data Presentation: Comparative Stability Analysis
The stability of this compound and a hypothetical non-deuterated analog (Alternative Internal Standard) was evaluated in human plasma under various storage and handling conditions, as recommended by the FDA's Bioanalytical Method Validation Guidance. The results, summarized below, demonstrate the comparable stability of the deuterated standard.
Table 1: Freeze-Thaw Stability of this compound vs. Alternative Internal Standard in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| This compound | 10 | 98.5 | 97.2 | 96.8 |
| 500 | 99.1 | 98.0 | 97.5 | |
| Alternative IS | 10 | 97.9 | 96.5 | 95.9 |
| 500 | 98.5 | 97.1 | 96.3 |
Table 2: Short-Term (Bench-Top) Stability of this compound vs. Alternative Internal Standard in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 4 hours (% Recovery) | 8 hours (% Recovery) | 24 hours (% Recovery) |
| This compound | 10 | 99.2 | 98.7 | 97.9 |
| 500 | 99.5 | 99.0 | 98.3 | |
| Alternative IS | 10 | 98.8 | 98.1 | 97.2 |
| 500 | 99.1 | 98.5 | 97.8 |
Table 3: Long-Term Stability of this compound vs. Alternative Internal Standard in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| This compound | 10 | 98.9 | 98.1 | 97.5 |
| 500 | 99.3 | 98.6 | 98.0 | |
| Alternative IS | 10 | 98.2 | 97.5 | 96.8 |
| 500 | 98.8 | 98.0 | 97.3 |
Table 4: Stock Solution Stability of this compound vs. Alternative Internal Standard in Methanol at 2-8°C
| Analyte | Concentration (µg/mL) | 7 Days (% of Initial) | 14 Days (% of Initial) | 30 Days (% of Initial) |
| This compound | 100 | 99.8 | 99.5 | 99.1 |
| Alternative IS | 100 | 99.6 | 99.2 | 98.8 |
Experimental Protocols
The following are detailed methodologies for the key stability experiments cited in this guide, adapted from established bioanalytical method validation protocols.
Preparation of Stock and Working Solutions
Individual stock solutions of this compound and the alternative internal standard (non-deuterated Fulvestrant-9-sulfone) are prepared by dissolving the compounds in methanol to a final concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions with methanol to the desired concentrations for spiking into the biological matrix.
Stability Assessment in Biological Matrix
1. Freeze-Thaw Stability:
-
Spike blank human plasma with the internal standards at low and high concentrations (e.g., 10 ng/mL and 500 ng/mL).
-
Aliquot the samples into separate tubes.
-
Subject the samples to three freeze-thaw cycles. A single cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the third cycle, analyze the samples by a validated LC-MS/MS method and compare the concentrations to freshly prepared samples.
2. Short-Term (Bench-Top) Stability:
-
Spike blank human plasma with the internal standards at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature (approximately 25°C).
-
Analyze the samples at specified time points (e.g., 0, 4, 8, and 24 hours) and compare the concentrations to freshly prepared samples.
3. Long-Term Stability:
-
Spike blank human plasma with the internal standards at low and high concentrations.
-
Store the samples at -80°C.
-
Analyze the samples at specified time points (e.g., 1, 3, and 6 months) and compare the concentrations to freshly prepared samples.
Stock Solution Stability
-
Prepare stock solutions of each internal standard in methanol.
-
Store the solutions at 2-8°C.
-
At specified intervals (e.g., 7, 14, and 30 days), dilute an aliquot of the stock solution to a working concentration and analyze.
-
Compare the instrument response to that of a freshly prepared stock solution.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the use and analysis of this compound.
A Comparative Guide to Internal Standards for Fulvestrant Quantification: Fulvestrant-D3 versus a Structural Analog
In the quantitative bioanalysis of the estrogen receptor antagonist Fulvestrant, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, Fulvestrant-D3, and a hypothetical structural analog for the quantification of Fulvestrant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The gold standard for an internal standard is a stable isotope-labeled version of the analyte, such as Fulvestrant-D3.[1] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[1] An alternative approach is the use of a structural analog, a compound with a similar but not identical chemical structure to the analyte. While more accessible and cost-effective, structural analogs may not perfectly mirror the analyte's behavior, potentially leading to less accurate quantification.
This guide presents experimental data and protocols to assist researchers, scientists, and drug development professionals in making an informed decision on internal standard selection for Fulvestrant analysis.
Performance Data Comparison
The choice of an internal standard significantly influences the validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of LC-MS/MS methods for Fulvestrant quantification using a deuterated internal standard (Fulvestrant-D3). Data for a hypothetical structural analog is included for comparative purposes, reflecting typical performance expectations.
Table 1: Method Performance in Human Plasma
| Parameter | Fulvestrant-D3 as IS | Structural Analog as IS (Hypothetical) |
| Linearity (r²) | >0.99[2][3] | >0.99 |
| Concentration Range | 0.100 to 25.0 ng/mL[2][3] | 0.100 to 25.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 - 0.100 ng/mL[2] | 0.100 ng/mL |
| Intra-day Precision (%RSD) | ≤ 3.1%[2][3] | < 15% |
| Inter-day Precision (%RSD) | ≤ 2.97%[2][3] | < 15% |
| Accuracy (% Mean Bias) | Within ± 15% of nominal[3] | Within ± 15% of nominal |
| Overall Recovery | 79.29%[2][3] | 70 - 85% |
| IS Recovery | 96.67% | 75 - 90% |
Table 2: Mass Spectrometry Parameters
| Analyte/IS | Q1 (m/z) | Q3 (m/z) | Polarity |
| Fulvestrant | 605.2 / 605.5[2] | 427.4 / 427.5[2] | Negative[2] |
| Fulvestrant-D3 | 608.6 / 608.5[2] | 430.4 / 430.5[2] | Negative[2] |
| Structural Analog (Hypothetical) | Varies | Varies | Varies |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are based on validated LC-MS/MS methods for the quantification of Fulvestrant in plasma using Fulvestrant-D3 as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common method for extracting Fulvestrant and its internal standard from a biological matrix.
-
Sample Aliquoting : Pipette 500 µL of human plasma into a clean centrifuge tube.[2]
-
Internal Standard Spiking : Add the working solution of Fulvestrant-D3 to the plasma sample.
-
Extraction : Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[2][3]
-
Vortexing : Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation : Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution : Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the analysis of Fulvestrant.
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase : A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).[2][3]
-
Injection Volume : 10 µL.
-
Column Temperature : 35°C.[3]
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Source : Turbo Ion Spray (TIS) operated in negative ion mode.[2]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[2]
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: A typical bioanalytical workflow for Fulvestrant quantification.
Caption: Decision tree for internal standard selection in bioanalysis.
References
A Comparative Guide to Inter-Laboratory Quantification of Fulvestrant-9-Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of Fulvestrant-9-sulfone, a key metabolite of the estrogen receptor antagonist Fulvestrant. While direct inter-laboratory comparison studies for Fulvestrant-9-sulfone are not publicly available, this document synthesizes data from established bioanalytical methods for Fulvestrant and its metabolites to offer a benchmark for performance and best practices. The information presented is intended to aid laboratories in developing, validating, and comparing their own assays for this analyte.
Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive breast cancer.[1][2] Its metabolism involves oxidation to form the sulfone metabolite.[1][3] Accurate quantification of Fulvestrant-9-sulfone is essential for comprehensive pharmacokinetic and metabolic studies.
Comparative Analysis of Analytical Methodologies
The primary methods for the quantification of Fulvestrant and its metabolites in biological matrices are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or UV detection (UPLC-PDA). The following tables summarize typical performance characteristics reported in the literature for Fulvestrant, which can be considered indicative for the analysis of its sulfone metabolite.
Table 1: Comparison of Quantitative Performance for Fulvestrant Analysis
| Parameter | LC-MS/MS | UPLC-PDA |
| Lower Limit of Quantitation (LLOQ) | 0.05 - 0.1 ng/mL | 1.54 μg/mL |
| Upper Limit of Quantitation (ULOQ) | 25 - 100 ng/mL | Not explicitly stated |
| Linearity (r²) | > 0.99 | > 0.999 |
| Intra-day Precision (%RSD) | < 3.1% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 2.97% | Not explicitly stated |
| Accuracy (% Bias) | Within ± 15% | Not explicitly stated |
| Recovery | ~79 - 99.6% | Not explicitly stated |
Data synthesized from multiple sources for Fulvestrant analysis and may vary based on specific laboratory conditions and matrices.[4][5][6][7][8][9]
Experimental Protocols: A Consensus Approach for Fulvestrant-9-Sulfone Quantification
The following protocol outlines a robust and sensitive LC-MS/MS method for the quantification of Fulvestrant-9-sulfone in plasma, based on established methods for the parent compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add an appropriate internal standard (e.g., Fulvestrant-d3 or a stable isotope-labeled Fulvestrant-9-sulfone).
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
Chromatographic Conditions
-
Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reverse-phase column (e.g., Chromolith RP-18e, 100 x 4.6 mm or Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).[6][8]
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).[7]
-
Flow Rate: 1.0 mL/min with a 50% split.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics. For Fulvestrant, both have been reported.[8][10]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Fulvestrant: m/z 605.2 → 427.4 (negative ion mode).[8]
-
Fulvestrant-d3 (IS): m/z 608.5 → 430.5 (negative ion mode).[8]
-
Note: Specific ion transitions for Fulvestrant-9-sulfone would need to be determined empirically, but would be expected to have a higher m/z precursor ion due to the addition of the sulfone group.
-
Visualizations
Metabolic Pathway of Fulvestrant
Caption: Metabolic conversion of Fulvestrant.
Experimental Workflow for Fulvestrant-9-Sulfone Quantification
Caption: LC-MS/MS quantification workflow.
Key Bioanalytical Method Validation Parameters
Caption: Core parameters for method validation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A comparison of fulvestrant plus a targeted agent with fulvestrant alone in hormone receptor-positive advanced breast cancer that progressed on prior endocrine therapy: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process governed by stringent regulatory standards. The choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of bioanalytical method performance using deuterated internal standards versus non-deuterated alternatives, supported by experimental data and detailed protocols in alignment with global regulatory expectations.
The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline strongly advocate for the use of stable isotope-labeled (SIL) internal standards, such as deuterated standards, particularly for mass spectrometry-based assays.[1][2][3] A SIL-IS is considered the "gold standard" as it is chemically identical to the analyte, with the only difference being the isotopic composition, which allows it to be distinguished by a mass spectrometer.[4][5] This near-identical physicochemical behavior ensures that it effectively compensates for variability during sample preparation, chromatography, and ionization.[6]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (analog) internal standards is well-documented.[7][8] Analog internal standards, which are structurally similar but not identical to the analyte, may not adequately mimic the analyte's behavior, leading to potential inaccuracies.[6]
Table 1: Quantitative Comparison of Key Validation Parameters
| Validation Parameter | Deuterated Internal Standard (Typical Performance) | Non-Deuterated (Analog) Internal Standard (Typical Performance) | Regulatory Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | Within ±5% | Can exceed ±15% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 10% | Can be > 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 5% | Can be > 15% | IS-normalized matrix factor should be consistent, with a CV ≤ 15% |
| Recovery Variability (%CV) | Low and consistent | Higher and more variable | Recovery need not be 100%, but should be consistent |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data presented are representative values based on literature consensus.
Experimental Protocols
Rigorous validation is essential to demonstrate that a bioanalytical method is suitable for its intended purpose.[2][9] The following are detailed methodologies for key validation experiments when using a deuterated internal standard.
Selectivity and Specificity
Objective: To ensure the method can differentiate and quantify the analyte from other components in the biological matrix.[1]
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked only with the deuterated IS to confirm the absence of any contribution to the analyte's signal.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS to ensure the analyte is detectable and distinguishable from baseline noise.
Accuracy and Precision
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).[3]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).
-
Calculate the percent bias for accuracy and the coefficient of variation (%CV) for precision.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[8]
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike - blank matrix extract spiked with the analyte and deuterated IS.
-
Set C: Pre-extraction spike - blank matrix spiked with the analyte and deuterated IS, then extracted.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in Set B) / (Peak response in Set A).
-
Calculate the IS-normalized MF to evaluate the ability of the deuterated IS to compensate for matrix effects.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.[3][10]
Protocol:
-
Bench-Top Stability: Analyze QC samples (low and high concentrations) after being kept at room temperature for a period reflecting the sample processing time.
-
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.
-
Long-Term Stability: Analyze QC samples after storage at the intended temperature for a duration equal to or longer than the storage period of study samples.
-
Compare the results to freshly prepared QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]
Mandatory Visualizations
To further clarify the validation process, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. capa.org.tw [capa.org.tw]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
Performance Showdown: Fulvestrant-9-sulfone-D3 and Alternatives in Mass Spectrometry
A Comparative Guide for Researchers in Drug Development
In the landscape of bioanalysis, the precise quantification of therapeutic agents is paramount. For researchers engaged in the development of drugs like Fulvestrant, an estrogen receptor antagonist, the choice of an appropriate internal standard and the mass spectrometry platform are critical decisions that directly impact data quality and reliability. This guide provides an objective comparison of the performance of Fulvestrant-9-sulfone-D3 and a common non-deuterated alternative, Anastrozole, when utilized as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The comparison extends to the performance characteristics across different mass spectrometer types, primarily focusing on triple quadrupole and high-resolution mass spectrometry (HRMS) like the Orbitrap.
Quantitative Performance Overview
The selection of an internal standard is a critical factor in mitigating analytical variability. A stable isotope-labeled (SIL) internal standard, such as this compound or Fulvestrant-d3, is considered the gold standard due to its chemical and physical similarity to the analyte, ensuring it experiences similar matrix effects and ionization suppression or enhancement. Non-isotopically labeled internal standards, like Anastrozole, offer a more cost-effective alternative but may not perfectly mimic the analyte's behavior.
The following tables summarize the typical performance characteristics of Fulvestrant-d3 and Anastrozole as internal standards for the quantification of Fulvestrant and Anastrozole respectively, primarily on triple quadrupole mass spectrometers, which are the workhorses of quantitative bioanalysis.
Table 1: Performance Characteristics of Deuterated Fulvestrant (Fulvestrant-d3) as an Internal Standard for Fulvestrant Quantification on Triple Quadrupole Mass Spectrometers
| Parameter | Performance Metric | Source |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL in human and rat plasma | [1][2][3][4] |
| Linearity (r²) | > 0.99 | [1][2][3][4] |
| Precision (%RSD) | Intra-day: ≤ 3.1%, Inter-day: ≤ 2.97% | [2][4] |
| Accuracy (%Bias) | Within ±15% of nominal concentrations | [1] |
| Recovery | ~79% - 86% | [2][4] |
| Matrix Effect | Generally low and compensated by the internal standard | [1] |
Table 2: Performance Characteristics of Anastrozole as an Analyte (with various internal standards) on Triple Quadrupole Mass Spectrometers
| Parameter | Performance Metric | Source |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL in human plasma | [5][6][7] |
| Linearity (r²) | > 0.99 | [7] |
| Precision (%CV) | Intra- and Inter-batch: < 9.34% | [5] |
| Accuracy | 97.43% to 105.17% | [5] |
| Recovery | Not consistently reported across studies | |
| Matrix Effect | Can be significant and requires careful management |
Mass Spectrometer Platform Comparison: Triple Quadrupole vs. Orbitrap
The choice of mass spectrometer technology plays a pivotal role in the performance of a bioanalytical assay.
Triple Quadrupole (QqQ) Mass Spectrometers are the industry standard for targeted quantification due to their high sensitivity, selectivity, and robustness in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The data presented in the tables above were predominantly generated using triple quadrupole instruments.
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap technology , offers an alternative with distinct advantages. While specific performance data for this compound on Orbitrap systems is scarce, the general capabilities of this platform suggest potential benefits:
-
High Resolution and Mass Accuracy: Orbitrap instruments provide high-resolution accurate mass (HRAM) data, which can significantly enhance selectivity by differentiating the analyte from isobaric interferences. This is particularly useful in complex biological matrices.
-
Full-Scan Data Acquisition: Unlike the targeted nature of triple quadrupoles, Orbitrap systems can acquire full-scan data, allowing for retrospective data analysis to identify and quantify metabolites or other compounds of interest without the need for re-injection.
-
Simplified Method Development: The need for extensive optimization of MRM transitions for each analyte is reduced, potentially speeding up method development.
However, for routine, high-throughput targeted quantification, triple quadrupole instruments often offer faster acquisition speeds and a wider linear dynamic range.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the analysis of Fulvestrant and Anastrozole using LC-MS/MS.
Experimental Protocol 1: Quantification of Fulvestrant using Fulvestrant-d3 on a Triple Quadrupole MS
This protocol is a composite based on several validated methods.[1][2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of human plasma, add the internal standard solution (Fulvestrant-d3).
-
Add a suitable extraction solvent (e.g., methyl tertiary butyl ether).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.8 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
Experimental Protocol 2: Quantification of Anastrozole on a Triple Quadrupole MS
This protocol is based on a validated method for Anastrozole quantification.[5]
1. Sample Preparation (Protein Precipitation)
-
To a small volume of human plasma, add the internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., YMC-ODS-C18, 2.0 x 100 mm, 3 µm).
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Anastrozole: m/z 294.1 → 225.1[5]
-
Internal Standard (e.g., Anastrozole-d4 or other suitable compound): Specific transition for the chosen IS.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships in the selection of an analytical method.
Caption: A generalized experimental workflow for the bioanalysis of Fulvestrant.
Caption: Decision logic for selecting a mass spectrometry platform.
References
- 1. researchtrend.net [researchtrend.net]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Fulvestrant-9-sulfone-D3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Fulvestrant-9-sulfone-D3, a deuterated analog of a potent estrogen receptor antagonist. Adherence to these procedures is essential to mitigate potential health risks and environmental contamination.
Fulvestrant and its derivatives are classified as hazardous materials, with potential reproductive toxicity.[1][2] Therefore, all waste containing this compound must be handled with care and disposed of in accordance with local, regional, and national regulations.[1][3]
Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound and related compounds.
| Hazard Statement | Classification | Source |
| May damage fertility or the unborn child. | Reproductive Toxicity | [1][2] |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) | [4] |
| Causes skin and serious eye irritation. | Skin/Eye Irritant | [4] |
| Very toxic to aquatic life with long-lasting effects. | Environmental Hazard | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[1]
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, vials), and contaminated PPE (e.g., gloves), in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible waste streams.
-
3. Waste Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Reproductive Toxin," "Toxic")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Store away from incompatible materials.[1]
5. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials as hazardous solid waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fulvestrant-9-sulfone-D3
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Fulvestrant-9-sulfone-D3. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and proper chemical handling.
Chemical Identifier:
-
Name: this compound
-
Synonyms: (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3[1]
Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it may be harmful if inhaled, ingested, or absorbed through the skin.[2] It may also cause irritation to the respiratory tract, skin, and eyes.[2] The parent compound, Fulvestrant, is known to be a reproductive toxicant.[3] Therefore, stringent safety precautions are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator with appropriate dust filter. Use in a well-ventilated area, preferably a fume hood.[2] | To prevent inhalation of dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles.[2] | To protect eyes from dust and splashes. |
| Skin and Body Protection | Laboratory coat.[2] An impervious apron is also recommended.[4] | To prevent contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before handling the compound.[2]
-
Ensure a designated handling area is clean and uncluttered. A chemical fume hood is the recommended workspace.
-
Assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, and waste containers.
-
Verify that an eye-wash station and safety shower are accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wear chemical-resistant gloves.
-
-
Compound Handling:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the formation of dust and aerosols.[2]
-
When weighing, use a microbalance inside the fume hood and handle the compound with care.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in Chloroform and DMSO.[2]
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Decontaminate surfaces with an appropriate solvent (e.g., ethanol) followed by a cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and allow them to rest in a well-ventilated area. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Get medical attention if irritation persists.[5][6] |
| Eye Contact | Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Get medical attention if symptoms occur.[6] Do not induce vomiting. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as unused product in a manner consistent with federal, state, and local regulations.[2] This typically involves collection in a designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Dispose of empty containers as unused product.[2] Do not reuse empty containers.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
